4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Beschreibung
This compound is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYELLGZFKAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146696 | |
| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-41-2 | |
| Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tambjamine aldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of a Key Biosynthetic Precursor: A Technical Guide to 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse array of bioactive pyrrolylpyrromethene natural products. Its relatively simple chemical structure belies its significance as a crucial building block for complex molecules with a wide range of biological activities, including antimicrobial, immunosuppressive, and antitumor properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of MBC, tailored for professionals in the fields of chemical research and drug development.
Historical Context and Discovery
The history of this compound is intrinsically linked to the study of the prodiginines, a family of red-pigmented tripyrrole alkaloids. The most well-known of these, prodigiosin, produced by the bacterium Serratia marcescens, has been observed for centuries, with its discovery as a microbial product dating back to 1819 by Bartolomeo Bizio.[1] It was through extensive biosynthetic studies on prodigiosin that the role of MBC as a key precursor was elucidated.[2][3]
In 1956, Santer and Vogel isolated a bipyrrole compound from a mutant strain of S. marcescens that was unable to produce prodigiosin.[2] This compound was later identified as this compound. Subsequent research confirmed that the biosynthesis of prodigiosin proceeds through a bifurcated pathway, culminating in the enzymatic condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP).[3][4] This discovery solidified the importance of MBC as a central molecule in the biosynthesis of this significant class of secondary metabolites.[5]
More recently, in 2023, MBC was isolated from a marine Streptomyces species and identified as a potent inhibitor of strobilation in the moon jellyfish, Aurelia coerulea, highlighting its potential for novel biological applications.[6]
Biosynthesis of this compound and its Derivatives
The biosynthesis of prodiginines and tambjamines involves a convergent pathway where two distinct branches produce the bipyrrole and monopyrrole (or amine) moieties, which are then condensed.[4][7] The formation of MBC is a common feature in the biosynthesis of these compounds.[8] The proposed biosynthetic pathway for tambjamines in Pseudoalteromonas tunicata involves the incorporation of proline, malonyl-CoA, and serine to synthesize MBC.[8]
The final step in the biosynthesis of prodigiosin is the condensation of MBC with 2-methyl-3-amyl-pyrrole (MAP), a reaction catalyzed by the enzyme PigC.[7] In the biosynthesis of tambjamines, MBC is condensed with a primary amine, a reaction catalyzed by the homologous enzyme TamQ.[7]
Chemical Synthesis of this compound
Several synthetic routes to MBC and its analogs have been developed, recognizing their importance as building blocks for natural and unnatural products.[9] A practical and commonly cited method involves a two-step synthesis starting from the commercially available 4-methoxy-3-pyrolin-2-one.[6] This approach was reported by Dairi et al. in 2006 and Rastogi et al. in 2013.[6]
Facile and cost-effective synthetic routes for a range of substituted 2,2'-bipyrrole-5-carboxaldehydes have also been developed, often employing Suzuki cross-coupling reactions.[9]
Quantitative Data from Synthesis of a Representative Analog
The following table summarizes the quantitative data for the synthesis of 4-methyl-2,2'-bipyrrole-5-carboxaldehyde, an analog of MBC, as reported by Kancharla and Reynolds in 2014.[10]
| Parameter | Value | Reference |
| Yield | 73% | [10] |
| Melting Point | 234–236 °C | [10] |
| Rf | 0.40 (30% EtOAc/hexanes) | [10] |
| 1H NMR (CDCl3 + DMSO-d6, 400 MHz) δ | 11.19 (br s, 1H), 10.77 (br s, 1H), 9.30 (s, 1H), 6.67 (t, J = 1.2 Hz, 1H), 6.39 (t, J = 2.1 Hz, 1H), 6.10 (s, 1H), 6.05 (dd, J = 2.5, 5.2 Hz, 1H), 2.20 (s, 3H) | [10] |
| 13C NMR (CDCl3 + DMSO-d6, 100 MHz) δ | 174.9, 134.9, 134.4, 128.5, 123.7, 119.7, 109.5, 108.4 (2C), 10.6 | [10] |
| HRMS (ESI) | calcd for C10H11N2O (M + H)+ 175.0866, found 175.0863 | [10] |
Spectral data for synthetic MBC has been reported to be in good agreement with published data.[6]
Experimental Protocols
The following is a general experimental protocol for the synthesis of a 4-alkyl-2,2'-bipyrrole-5-carboxaldehyde via a Suzuki cross-coupling reaction, adapted from the work of Kancharla and Reynolds (2014).[10]
Synthesis of 4-ethyl-2,2'-bipyrrole-5-carboxaldehyde
-
Reaction Setup: In a suitable reaction vessel, a solution of 5-bromo-4-ethyl-1H-pyrrole-2-carboxaldehyde (1.0 g, 4.08 mmol) and 1H-pyrrol-2-ylboronic acid (1.02 g, 6.12 mmol) in 10% water/dioxane (50 mL) is degassed.
-
Catalyst and Base Addition: Tetrakis(triphenylphosphine)palladium(0) (235 mg, 0.20 mmol) and sodium carbonate (865 mg, 8.16 mmol) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred for 3 hours at 100 °C.
-
Workup: The mixture is poured into water (100 mL). The pH of the solution is adjusted to 7 with 2 N HCl. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[10]
Biological Activity and Future Perspectives
While the primary historical interest in MBC has been as a biosynthetic precursor, recent findings have opened up new avenues for research into its own biological activities. The discovery of its ability to arrest the strobilation of Aurelia coerulea at a minimal concentration of 6.3 µM, without inducing cytotoxicity, suggests potential applications in marine biology and biotechnology.[6] The exact mode of action for this activity is yet to be elucidated and warrants further investigation.
The availability of efficient synthetic routes to MBC and its analogs provides a valuable platform for the generation of libraries of B-ring functionalized prodiginines and tambjamines.[9] These libraries can be screened for a variety of biological activities, aiding in the development of new therapeutic agents and the study of structure-activity relationships.
This compound, once primarily viewed as an intermediate in the biosynthesis of colorful bacterial pigments, is now emerging as a molecule of significant interest in its own right. Its rich history, tied to the study of prodigiosin, and its central role as a biosynthetic building block, are now complemented by the discovery of its own unique biological activities. The continued development of synthetic methodologies will undoubtedly facilitate further exploration of MBC and its derivatives, paving the way for new discoveries in medicinal chemistry and chemical biology.
References
- 1. Serratia marcescens - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 10. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
The Crimson Precursor: A Technical Guide to the Natural Sources of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and regulation of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a pivotal intermediate in the biosynthesis of the prodiginine family of antibiotics. While not a terminal natural product itself, MBC's role as a key building block makes its study essential for the understanding and potential bioengineering of novel therapeutic agents.
Natural Sources of this compound
This compound is a naturally occurring biosynthetic intermediate produced by various genera of bacteria, most notably:
-
Streptomyces : Members of this genus are prolific producers of a vast array of secondary metabolites, including prodiginines. Streptomyces coelicolor is a well-studied model organism for prodiginine biosynthesis. Notably, MBC has been successfully isolated and identified from the culture of Streptomyces albus HUT6047 [1].
-
Serratia : This genus, particularly Serratia marcescens , is renowned for its production of the vibrant red pigment prodigiosin, for which MBC is an essential precursor.
-
Pseudoalteromonas : Certain marine species of this genus are also known to synthesize prodiginine analogs, and thus produce MBC as an intermediate.
Quantitative Data
Direct quantitative data on the yield and concentration of the intermediate this compound from natural sources is scarce in the existing literature. Research has predominantly focused on the quantification of the final prodiginine products.
However, one study on Streptomyces albus HUT6047 provides some insight into the extractable metabolites. From a 100-ml culture, an average of 39 mg of crude ethyl acetate (EtOAc) extract was obtained. High-performance liquid chromatography (HPLC) analysis of this extract revealed a distinct peak corresponding to MBC[1]. Further quantification of the pure compound from this extract is not specified.
While not a direct measure of natural abundance, synthetic MBC has been shown to exhibit biological activity, with a minimum effective concentration of 6.3 µM in a bioassay arresting the strobilation of the moon jellyfish Aurelia coerulea[1].
For context, the yields of the final product, prodigiosin, can be substantial, indicating a significant flux through the MBC intermediate. The following table summarizes reported yields of prodigiosin from various bacterial strains.
| Bacterial Strain | Substrate/Medium | Prodigiosin Yield | Reference |
| Serratia marcescens TNU01 | Fish head protein and crude chitin | 6.4 g/L | |
| Serratia marcescens TNU02 | Casein and de-oiled crab shell powder | 5.1 g/L | |
| Pseudomonas putida pig-r2 | Rich medium (high aeration) | 94 mg/L | [2] |
| Serratia marcescens JSSCPM1 | Actinomyces isolation agar | 1.5 g/L | [3] |
| Serratia marcescens | Mannose, peanut oil, methionine, cysteine, ammonium chloride | 500 mg/mL | [4] |
Biosynthesis and Regulation
The formation of this compound is a key step in the bifurcated biosynthetic pathway of prodiginines. In Serratia and Streptomyces, this pathway is governed by the pig and red gene clusters, respectively.
Biosynthetic Pathway of this compound
The biosynthesis of MBC is a multi-step enzymatic process. The following diagram illustrates the key steps in the formation of MBC, which then serves as a substrate for the final condensation step with a monopyrrole moiety to form prodigiosin.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbsd.in [jbsd.in]
The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde as a Biosynthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a crucial biosynthetic intermediate in the production of a diverse family of tripyrrole natural products known as prodiginines. These pigmented alkaloids, produced by various bacteria including Serratia marcescens and Streptomyces coelicolor, have garnered significant attention from the scientific community due to their wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties. This technical guide provides a comprehensive overview of MBC, focusing on its biosynthesis, chemical synthesis, and its central role in the generation of medicinally relevant compounds.
Biosynthesis of this compound
The biosynthesis of prodiginines follows a bifurcated pathway, where two distinct monopyrrole and bipyrrole precursors are synthesized separately and then condensed in a final step to form the characteristic tripyrrole structure. MBC is the key bipyrrole precursor, and its formation is a multi-step enzymatic process.
The biosynthesis of MBC commences with the amino acid L-proline and malonyl-CoA. Through a series of enzymatic reactions catalyzed by the "pig" gene cluster in Serratia marcescens or the "red" gene cluster in Streptomyces coelicolor, these precursors are converted into MBC. The key enzymatic steps involve the loading of proline onto a peptidyl carrier protein (PCP), followed by oxidation, condensation with a malonyl-CoA derived unit, cyclization, and subsequent modifications including methylation and oxidation to yield the final MBC molecule.
Biosynthetic Pathway of Prodigiosin
The following diagram illustrates the overall bifurcated biosynthetic pathway of prodigiosin, highlighting the convergence of the MBC and the 2-methyl-3-amyl-pyrrole (MAP) pathways.
Caption: Overall bifurcated biosynthesis of prodigiosin.
Detailed Biosynthetic Pathway of MBC
The following diagram provides a more detailed workflow of the enzymatic steps involved in the biosynthesis of MBC from L-proline and Malonyl-CoA.
Caption: Step-wise enzymatic synthesis of MBC.
Quantitative Data
The production and activity of MBC have been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Source Organism/Condition | Reference |
| Yield of MBC from culture | 5.7 mg from 26 L | Streptomyces albus HUT6047 | [1] |
| Minimum effective concentration | 6.3 µM | Synthetic MBC | [1] |
| Prodigiosin Titer (for context) | 94 mg/L | Recombinant Pseudomonas putida | [2] |
Experimental Protocols
Isolation and Purification of MBC from Streptomyces albus HUT6047
This protocol is adapted from the methodology described by Misaki et al. (2023).[1]
1. Cultivation:
-
Culture Streptomyces albus HUT6047 in a suitable liquid medium (e.g., YM medium) at 28°C with shaking for an appropriate period to allow for secondary metabolite production.
2. Extraction:
-
Centrifuge the culture broth to separate the supernatant and the mycelial mass.
-
Extract the supernatant twice with an equal volume of ethyl acetate (EtOAc).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
-
Size-Exclusion Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (MeOH).
-
Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with MeOH.
-
Elute the column with MeOH and collect fractions.
-
Monitor the fractions for the presence of MBC using an appropriate analytical method (e.g., thin-layer chromatography [TLC] or high-performance liquid chromatography [HPLC]).
-
-
Silica Gel Chromatography:
-
Pool the fractions containing MBC and concentrate.
-
Further purify the concentrated fractions by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Collect and analyze the fractions to isolate pure MBC.
-
4. Characterization:
-
Confirm the identity and purity of the isolated MBC using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis of this compound
The following is a representative synthetic scheme based on literature procedures.[3] This multi-step synthesis involves the construction of the two pyrrole rings and their subsequent coupling.
1. Synthesis of the Pyrrole-2-carboxaldehyde Moiety:
-
This typically involves the formylation of a protected pyrrole derivative. For example, Vilsmeier-Haack formylation of N-protected pyrrole can be employed.
2. Synthesis of the 4-Methoxy-pyrrole Moiety:
-
This can be achieved through various synthetic routes, often starting from a suitable precursor like a β-ketoester.
3. Coupling of the Pyrrole Rings:
-
A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is a common method to link the two pyrrole rings. One pyrrole is typically functionalized with a boronic acid or ester, and the other with a halide.
4. Final Modifications:
-
Deprotection of any protecting groups and final functional group manipulations are carried out to yield this compound.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the chemical synthesis of MBC.
Applications in Drug Development and Research
The availability of both biosynthetic and chemical routes to MBC and its analogs is of significant interest to drug development professionals.
-
Mutasynthesis and Analogue Generation: By feeding chemically synthesized analogs of MBC to mutant strains of prodiginine-producing bacteria that are blocked in MBC biosynthesis, novel prodiginine derivatives with potentially improved biological activities can be generated. This technique, known as mutasynthesis, allows for the creation of a diverse library of compounds for drug screening.
-
Structure-Activity Relationship (SAR) Studies: The ability to chemically synthesize MBC and its derivatives provides a powerful tool for elucidating the structure-activity relationships of prodiginines. By systematically modifying the structure of MBC, researchers can probe the molecular determinants of its biological activity and optimize compounds for desired therapeutic effects.
-
Total Synthesis of Prodiginines: MBC is a key building block in the total chemical synthesis of various prodiginine natural products and their analogs. This allows for the production of these compounds in larger quantities for preclinical and clinical studies.
Conclusion
This compound stands as a pivotal biosynthetic intermediate, holding the key to a vast array of structurally diverse and biologically active prodiginine natural products. A thorough understanding of its biosynthesis and the ability to produce it through both biological and chemical means are essential for harnessing the full therapeutic potential of the prodiginine family. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working towards the discovery and development of new drugs based on these fascinating natural products.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic data for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a key biosynthetic intermediate for a range of bioactive natural products.[1][2][3] The information presented herein, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, is intended to support research and development efforts in natural product synthesis, biosynthesis, and drug discovery.
Spectroscopic Data
The following tables summarize the key NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 11.42 | brs | - | 1H | NH |
| 11.24 | brs | - | 1H | NH |
| 9.30 | s | - | 1H | CHO |
| 6.91 | brs | - | 1H | Ar-H |
| 6.75 | brs | - | 1H | Ar-H |
| 6.27 | s | - | 1H | Ar-H |
| 6.12 | d | 1.5 | 1H | Ar-H |
| 3.84 | s | - | 3H | OCH₃ |
Data sourced from reference[1]
Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 171.6 | d | CHO |
| 158.6 | s | C-O |
| 133.2 | s | Ar-C |
| 123.4 | s | Ar-C |
| 120.4 | d | Ar-CH |
| 117.3 | s | Ar-C |
| 109.3 | d | Ar-CH |
| 108.2 | d | Ar-CH |
| 90.9 | d | Ar-CH |
| 57.8 | q | OCH₃ |
Data sourced from reference[1]
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Formula | Calculated m/z | Observed m/z | Adduct |
|---|---|---|---|---|
| Positive ESI | C₁₀H₁₀N₂O₂Na | 213.0640 | 213.0631 | [M+Na]⁺ |
Data sourced from reference[1]
Experimental Protocols
The spectroscopic data presented in this guide were acquired using the following instrumentation and methodologies.
NMR Spectroscopy
NMR spectra were recorded on a JEOL ECA-600 spectrometer, which was equipped with a field gradient accessory.[1] The chemical shifts (δ) for both ¹H and ¹³C spectra were recorded in parts per million (ppm) using Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.[1] For ¹H-NMR, coupling constants (J) are reported in Hertz (Hz).[1] Other reported analyses have utilized Bruker AMX-400 or AMX-600 spectrometers with Tetramethylsilane (TMS) as an internal standard.[2]
Mass Spectrometry
High-resolution mass spectrometry was performed using an LTQ Orbitrap XL mass spectrometer from Thermo Fisher Scientific, utilizing positive electrospray ionization (ESI).[1] This technique provides high-accuracy mass measurements, enabling the confirmation of the elemental composition of the molecule.[1]
Biosynthetic Role and Significance
This compound (MBC) is a well-characterized common precursor in the biosynthesis of numerous bioactive pyrrolylpyrromethene natural products.[1][2] Its molecular structure serves as a critical building block for complex alkaloids, including prodiginines (e.g., prodigiosin) and tambjamines.[2][3] The understanding of its spectroscopic signature is crucial for biosynthetic studies and for the synthetic production of novel analogs of these medically relevant compounds.[2][4]
Caption: Biosynthetic role of MBC as a precursor.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde on marine invertebrates
An In-depth Technical Guide on the Biological Activity of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde on Marine Invertebrates
Executive Summary
This compound (MBC) is a bipyrrole alkaloid and a known biosynthetic precursor to bioactive pigments such as prodigiosins and tambjamines.[1] While the biological activities of its derivatives are widely studied, research on MBC itself is nascent. A recent study has provided the first evidence of its specific biological activity on a marine invertebrate, demonstrating a potent and non-toxic effect.[2][3][4] This technical guide consolidates the currently available data on the biological activity of MBC in marine invertebrates, provides detailed experimental protocols, and illustrates key processes and relationships through structured diagrams. The primary focus is on its recently discovered role as an inhibitor of strobilation in the moon jellyfish, Aurelia coerulea.[2][3][4]
Biological Activity Profile
The only reported biological activity of this compound in marine invertebrates is the arrest of the polyp-to-jellyfish transition (strobilation) in Aurelia coerulea.[2] The compound was identified as the active component in the culture extract of Streptomyces albus HUT6047, which inhibited this developmental process.[1] Subsequent testing with synthetic MBC confirmed this activity.[2][4]
Quantitative Data on Biological Activity
The dose-dependent inhibitory effect of synthetic MBC on A. coerulea strobilation was evaluated. Notably, the compound exhibits this activity without inducing significant cytotoxicity, even at high concentrations.[1]
| Compound | Test Organism | Assay | Endpoint | Effective Concentration | Cytotoxicity | Reference |
| This compound (MBC) | Aurelia coerulea (Moon Jellyfish) | Strobilation Arrest | Minimum activity concentration | 6.3 µM | No remarkable cytotoxicity observed up to 50 µM. Treated strobilae remained alive for over one month. | [1][4] |
| This compound (MBC) | Brine Shrimp (Artemia salina) | Cytotoxicity Assay | - | - | No remarkable cytotoxicity reported (unpublished data). | [1][4] |
Mechanism of Action (Current Understanding)
The precise molecular mechanism by which MBC arrests strobilation in Aurelia coerulea is currently unknown.[1] Strobilation is a complex developmental cascade involving hormonal and environmental cues.[5][6] Research indicates that the process in Aurelia is regulated by factors such as indole derivatives and retinoic acid signaling, and can be influenced by the polyp's associated microbiome.[3][7]
MBC's intervention leads to the formation of abnormal, non-viable strobilae with tentacle-like structures, effectively halting the production of ephyrae (juvenile jellyfish).[2][8] Given that MBC is a precursor to prodigiosin, which is known to have diverse biological effects including immunosuppressive and anticancer activities, its mode of action could involve interference with a key signaling pathway or enzymatic process essential for the morphological changes during strobilation.[9] However, extensive biochemical analysis is required to elucidate the specific target.[1]
Visualizing the Strobilation Process and MBC Inhibition
The following diagram illustrates the known stages of strobilation in Aurelia coerulea and the point of intervention by MBC.
Caption: Logical Flow of Aurelia coerulea Strobilation and MBC Intervention.
Experimental Protocols
The following sections detail the methodologies employed for the isolation, synthesis, and biological evaluation of this compound.
Isolation of MBC from Streptomyces albus HUT6047
This protocol is adapted from Misaki et al., 2023.[1]
-
Cultivation: Culture Streptomyces albus strain HUT6047 in a suitable production medium.
-
Extraction: Centrifuge the culture broth to separate the supernatant. Extract the supernatant (e.g., 26 L) twice with an equal volume of ethyl acetate (EtOAc).
-
Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (in vacuo) to yield a crude extract.
-
Chromatography: Purify the crude extract using Sephadex LH-20 gel filtration chromatography.
-
Elution: Elute the column with methanol (MeOH). Collect fractions (e.g., 1 mL each).
-
Bioassay-Guided Fractionation: Subject all collected fractions to the A. coerulea strobilation bioassay (see Protocol 3.3) to identify the active fractions containing MBC.
Bioassay for Strobilation Arrest in Aurelia coerulea
This protocol is based on the methodology described for testing MBC's activity.[1]
-
Polyp Preparation: Culture A. coerulea polyps in artificial seawater at an appropriate temperature (e.g., 25°C).
-
Assay Setup: Place individual polyps in the wells of a multi-well plate (e.g., 24-well plate) containing filtered artificial seawater.
-
Strobilation Induction: Induce strobilation by lowering the water temperature (e.g., to 15°C) or by adding a chemical inducer like indomethacin.
-
Compound Administration: Prepare stock solutions of MBC in a suitable solvent (e.g., MeOH). Add aliquots of the stock solution to the wells to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM). Include a solvent-only control.
-
Incubation and Observation: Incubate the plates under the inducing conditions. Monitor the polyps daily for signs of strobilation, such as segmentation and ephyra formation, for a period of at least 6-10 days.
-
Endpoint Assessment: Record the percentage of polyps that fail to complete strobilation and note any morphological abnormalities. The minimum activity concentration is the lowest concentration that effectively arrests the process.
Experimental Workflow Visualization
The diagram below outlines the workflow for the Aurelia coerulea bioassay.
Caption: Experimental Workflow for Aurelia coerulea Bioassay.
Relevance to Drug Development and Future Directions
The discovery of MBC's potent and specific activity against jellyfish strobilation opens several avenues for research and development:
-
Antifouling Applications: While MBC itself has not been tested as an antifouling agent, its derivatives, the prodigiosins, have shown activity against marine fouling bacteria.[10] The unique mode of action of MBC on a key developmental stage of a macrofouling organism suggests potential for novel, non-toxic antifouling strategies that prevent the proliferation of jellyfish blooms near coastal infrastructure.
-
Elucidation of Novel Pathways: As the first molecule shown to have this specific effect, MBC is a valuable chemical probe for studying the molecular biology of cnidarian metamorphosis.[1][4] Identifying its cellular target could uncover novel pathways that may be conserved in other marine invertebrates.
-
Analog Development: MBC serves as a key building block for the synthesis of prodiginine and tambjamine analogs.[9] Understanding its intrinsic activity can inform the design of new derivatives with enhanced potency or novel activities against different targets.
Future research should prioritize elucidating the mechanism of action of MBC. Transcriptomic and proteomic analyses of MBC-treated Aurelia polyps could reveal the affected signaling and developmental pathways. Furthermore, screening MBC against a broader panel of marine invertebrate larvae could determine the specificity of its activity and its potential as a broad-spectrum developmental inhibitor.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Changes of cell-type diversity in the polyp-to-medusa metagenesis of the scyphozoan jellyfish Aurelia coerulea (formerly sp.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 10. Bacterial Pigment Prodigiosin as Multifaceted Compound for Medical and Industrial Application [mdpi.com]
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, a pivotal molecule in natural product biosynthesis, is gaining attention for its own inherent biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance. It is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery. This document summarizes key data, outlines experimental protocols, and visualizes its central role in relevant biosynthetic pathways.
Core Compound Identification
This section provides fundamental identification and physicochemical data for this compound.
| Parameter | Value | Reference |
| CAS Number | 10476-41-2 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥99% (commercially available) | [2][3] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of this compound.
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Mass Spectrometry |
| δ = 3.84 (3H, s) | δ = 57.8 (q; OCH₃) | HRMS (positive ESI): m/z calculated for C₁₀H₁₀N₂O₂Na: 213.0640 [M+Na]⁺; observed: 213.0631 |
| δ = 6.12 (1H, d, J = 1.5 Hz) | δ = 90.9 (d) | |
| δ = 6.27 (1H, s) | δ = 108.2 (d) | |
| δ = 6.75 (1H, brs) | δ = 109.3 (d) | |
| δ = 6.91 (1H, brs) | δ = 117.3 (s) | |
| δ = 9.30 (1H, s) | δ = 120.4 (d) | |
| δ = 11.24 (1H, brs) | δ = 123.4 (s) | |
| δ = 11.42 (1H, brs) | δ = 133.2 (s) | |
| δ = 158.6 (s) | ||
| δ = 171.6 (d) |
Data sourced from: [4]
Synthesis and Biosynthesis
Chemical Synthesis
While several routes to substituted 2,2'-bipyrrole-5-carboxaldehydes have been developed, a common strategy involves a Suzuki cross-coupling reaction.[5] A general workflow for this approach is outlined below.
Experimental Protocol Outline (based on related syntheses): [5]
-
Preparation of Reactants: Synthesize or procure the necessary substituted 5-bromopyrrole-2-carboxaldehyde and pyrrole-2-boronic acid derivative.
-
Degassing: Degas a solution of the reactants in a suitable solvent system (e.g., 10% water/dioxane) to remove oxygen.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours.
-
Workup: After cooling, pour the reaction mixture into water, adjust the pH to 7, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product using column chromatography.
Biosynthesis
This compound (MBC) is a key intermediate in the biosynthesis of prodiginine antibiotics, such as prodigiosin, in bacteria like Streptomyces coelicolor and Serratia marcescens.[3][6] The biosynthesis is a bifurcated pathway where MBC is synthesized independently and then condensed with another pyrrole derivative.[3][7]
The pathway to MBC begins with L-proline and malonyl-CoA.[2] Through a series of enzymatic steps involving oxidation, methylation, and condensation, 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is formed, which is then methylated to yield MBC.[2]
Biological Activity and Applications
Precursor to Bioactive Molecules
The primary role of this compound is as a direct precursor to a wide range of biologically active natural products, including:
-
Prodiginines (e.g., Prodigiosin): These tripyrrole pigments exhibit immunosuppressive, anticancer, antimicrobial, and antimalarial properties.[2]
-
Tambjamines: These marine alkaloids also show a variety of biological activities.[2]
The availability of synthetic routes to MBC and its analogs allows for the generation of novel, unnatural prodiginines and tambjamines for structure-activity relationship (SAR) studies.[2]
Intrinsic Biological Activity
Recent studies have revealed that this compound possesses its own biological activity. It has been identified as a natural product from Streptomyces albus that can arrest the strobilation (the transition from polyp to jellyfish) of the moon jellyfish Aurelia coerulea.[4]
-
Activity: The compound was shown to arrest strobilation and induce the formation of abnormal tentacle-like structures in a dose-dependent manner.[4]
-
Potency: The minimum effective concentration was determined to be 6.3 µM.[4]
-
Toxicity: Importantly, it did not exhibit significant cytotoxicity against the jellyfish polyps.[4]
The precise signaling pathway and mode of action for this activity are currently unknown and are subjects for future investigation.[4] This discovery opens up new avenues for research into the potential applications of this molecule, for instance, in the control of jellyfish blooms.[4]
Conclusion
This compound is more than just a biosynthetic intermediate; it is a molecule with demonstrated biological activity and significant potential as a building block for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to explore its synthesis, understand its biological context, and unlock its potential in drug discovery and development. Further research into its molecular mechanisms of action is warranted and could lead to new and exciting applications.
References
- 1. This compound | 10476-41-2 [chemicalbook.com]
- 2. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 5. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the Streptomyces coelicolor pathway to this compound, an intermediate in prodiginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde and Their Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse range of bioactive natural products, including the prodiginines and tambjamines. These families of compounds have garnered significant attention in the scientific community for their potent immunosuppressive, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental evaluation of MBC and its derivatives. Detailed experimental protocols for the synthesis of functionalized 2,2'-bipyrrole-5-carboxaldehydes are presented, alongside quantitative data on their biological activities. Furthermore, this guide elucidates the key signaling pathways implicated in the action of these compounds and outlines the experimental workflows for their cytotoxic and antimicrobial assessment.
Introduction
This compound (MBC) is a naturally occurring bipyrrole compound that serves as a crucial building block in the biosynthesis of a variety of secondary metabolites.[1][2] Notably, it is the common precursor for the prodiginine and tambjamine families of alkaloids.[2] The inherent biological activity of MBC itself has been demonstrated, with studies showing its ability to arrest the strobilation of the moon jellyfish Aurelia coerulea at micromolar concentrations.[3] However, the true significance of MBC lies in its role as a scaffold for the synthesis of a vast array of derivatives with potent and diverse biological activities.
The modification of the this compound core, particularly at the 3 and 4 positions of the bipyrrole ring system, has been a key strategy in the development of novel therapeutic agents.[2] These modifications have been shown to significantly influence the biological activity of the resulting prodiginine and tambjamine analogs, paving the way for extensive structure-activity relationship (SAR) studies aimed at optimizing their anticancer, antimicrobial, and immunosuppressive properties.[1][4]
This guide will delve into the synthetic methodologies for creating these valuable derivatives, present a summary of their biological activities, and provide insights into their mechanisms of action and the experimental procedures used to evaluate them.
Synthesis of this compound and its Derivatives
The chemical synthesis of this compound and its derivatives is a critical step in the exploration of their therapeutic potential. Facile and versatile synthetic routes have been developed to allow for the preparation of a range of 3-alkyl-, 4-alkyl-, 3,4-dialkyl-, and 3-halo-4-alkyl-2,2'-bipyrrole-5-carboxaldehydes.[2]
General Synthetic Workflow
The synthesis of substituted 2,2'-bipyrrole-5-carboxaldehydes often involves a multi-step process that can be tailored to introduce various functional groups onto the bipyrrole core. A representative workflow is depicted below.
Caption: A generalized workflow for the synthesis of substituted 2,2'-bipyrrole-5-carboxaldehydes.
Experimental Protocols
This protocol is adapted from the work of Kancharla and Reynolds (2014).[2]
-
N-Boc-3-methyl-pyrrole-2-carboxaldehyde (21): To a solution of 3-methyl-pyrrole-2-carboxaldehyde in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Purify the product by column chromatography.[2]
-
N-Boc-2-dimethoxymethyl-3-methyl-pyrrole (22): Dissolve the N-Boc-3-methyl-pyrrole-2-carboxaldehyde in methanol and add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature. After completion, neutralize the acid and extract the product. Purify by column chromatography.[2]
-
4-Methyl-2,2'-bipyrrole-5-carboxaldehyde (24): This final product is synthesized via a Suzuki cross-coupling reaction between N-Boc-2-bromopyrrole and a suitable boronic acid derivative of the protected 3-methyl-pyrrole, followed by deprotection of the Boc group.[2]
This protocol is also based on the methodologies described by Kancharla and Reynolds (2014).[2]
-
5-Bromo-4-alkyl-pyrrole-2-carboxaldehyde: Start with the appropriate 4-alkyl-pyrrole-2-carboxaldehyde. Perform a regioselective bromination at the 5-position using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an appropriate solvent like THF at low temperatures.[2]
-
Suzuki Cross-Coupling: The resulting 5-bromo-4-alkyl-pyrrole-2-carboxaldehyde is then subjected to a Suzuki cross-coupling reaction with N-Boc-2-pyrroleboronic acid in the presence of a palladium catalyst and a base.[2]
-
Deprotection: The final step involves the deprotection of the N-Boc group to yield the desired 3-alkyl-2,2'-bipyrrole-5-carboxaldehyde.[2]
Biological Significance and Quantitative Data
The primary biological significance of this compound derivatives stems from their role as precursors to the prodiginine and tambjamine natural products. The functionalization of the bipyrrole core has been shown to be crucial for the potent biological activities of these end products.
Anticancer and Cytotoxic Activity
Prodiginines are well-documented for their pro-apoptotic activity in a variety of cancer cell lines. Structure-activity relationship studies have indicated that the 4-alkoxy group on the B-ring of the prodiginine scaffold is important for maintaining anticancer activity.[1]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Prodigiosin | Various | Varies | [1] |
| B-ring functionalized prodiginines | Various | Varies | [5] |
| This compound | Aurelia coerulea (strobilation inhibition) | 6.3 (minimum activity) | [3] |
Note: Quantitative data for the direct cytotoxic effects of various MBC derivatives on cancer cell lines is an active area of research. The provided data for prodiginines illustrates the potential of their MBC-derived core.
Antimicrobial Activity
Derivatives of this compound are precursors to compounds with significant antimicrobial properties. The final prodiginine and tambjamine structures exhibit activity against a range of bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Halogenated pyrrole derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Varies | [6] |
| Pyrazoline derivatives | S. aureus, P. aeruginosa, E. faecalis, C. albicans | 32-512 | [7] |
Note: The antimicrobial activity is highly dependent on the specific substitutions on the bipyrrole core and the final structure of the prodiginine or tambjamine analog.
Antimalarial Activity
Recent studies have highlighted the potent antimalarial activity of tambjamines and B-ring functionalized prodiginines. These compounds, derived from substituted 2,2'-bipyrrole-5-carboxaldehydes, have shown impressive efficacy against Plasmodium falciparum strains.[4][8]
| Compound Class | Plasmodium falciparum Strain(s) | IC₅₀ Range (nM) | Reference |
| Synthetic Prodiginines | Various | 0.9 - 16.0 | [4] |
| B-ring functionalized Prodiginines/Tambjamines | Multidrug-resistant | Low nanomolar | [5] |
Signaling Pathways and Mechanism of Action
The biological activities of compounds derived from this compound are mediated through their interaction with various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
Prodigiosins, synthesized from MBC, are known to induce apoptosis in cancer cells through multiple mechanisms. This includes the generation of reactive oxygen species (ROS), DNA damage, and the modulation of pro- and anti-apoptotic proteins.[9] A simplified representation of this pathway is shown below.
Caption: A diagram illustrating the key events in prodigiosin-induced apoptosis.
Biosynthetic Pathway of Prodiginines and Tambjamines
The significance of this compound is fundamentally linked to its central role in the biosynthesis of prodiginines and tambjamines. This bifurcated pathway involves the condensation of MBC with either a monopyrrole (to form prodiginines) or an amine (to form tambjamines).
Caption: The convergent biosynthetic pathway leading to prodiginines and tambjamines from MBC.
Experimental Workflows for Biological Evaluation
The assessment of the biological activity of this compound derivatives requires robust and standardized experimental workflows.
Cytotoxicity Assay Workflow
A common method for evaluating the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.
Caption: A step-by-step workflow for determining the cytotoxicity of MBC derivatives.
Antimicrobial Susceptibility Testing Workflow
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method.
Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) of MBC derivatives.
Conclusion
This compound and its derivatives represent a versatile and highly significant class of compounds in the field of drug discovery and development. Their role as key biosynthetic intermediates for potent natural products, coupled with the tunability of their chemical synthesis, makes them attractive scaffolds for the generation of novel therapeutic agents. The continued exploration of the structure-activity relationships of functionalized 2,2'-bipyrrole-5-carboxaldehydes is likely to yield new and improved candidates for the treatment of cancer, infectious diseases, and immune disorders. This guide provides a foundational understanding of the synthesis, biological importance, and evaluation of these promising molecules, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 4. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic intermediate for a variety of bioactive natural products, including prodigiosins and tambjamines.[1][2] These compounds exhibit a range of biological activities, making MBC a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, intended for researchers in organic chemistry, medicinal chemistry, and drug development. The described methodology is based on established synthetic strategies for analogous bipyrrole carboxaldehydes, primarily involving a Suzuki cross-coupling reaction followed by a Vilsmeier-Haack formylation.[2][3]
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process. The key steps involve the synthesis of a suitably protected 4-methoxy-5-bromopyrrole-2-carboxaldehyde and a protected 2-pyrroleboronic acid, followed by a Suzuki cross-coupling to form the bipyrrole core, and subsequent deprotection and formylation. A plausible synthetic workflow is outlined below.
Figure 1: A generalized workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed step-by-step protocol for the synthesis of this compound. The protocol is divided into three main stages:
-
Synthesis of 5-Bromo-4-methoxypyrrole-2-carboxaldehyde.
-
Synthesis of N-Boc-2-pyrroleboronic acid.
-
Suzuki cross-coupling and deprotection to yield the final product.
Stage 1: Synthesis of 5-Bromo-4-methoxypyrrole-2-carboxaldehyde
This stage involves the formylation and subsequent bromination of a suitable methoxypyrrole precursor. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich pyrroles.[4][5][6]
Materials:
-
4-Methoxy-3-pyrrolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of N,N-Dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 4-Methoxy-3-pyrrolin-2-one (1 equivalent) in DMF to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-pyrrole-2-carboxaldehyde.
-
-
Bromination:
-
Dissolve the crude 4-methoxy-pyrrole-2-carboxaldehyde in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract the product with dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-methoxypyrrole-2-carboxaldehyde.
-
Stage 2: Synthesis of N-Boc-2-pyrroleboronic acid
This intermediate is a common coupling partner in Suzuki reactions for the synthesis of bipyrroles.
Materials:
-
N-Boc-pyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous tetrahydrofuran (THF)
Protocol:
-
To a solution of N-Boc-pyrrole (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield N-Boc-2-pyrroleboronic acid.
Stage 3: Suzuki Cross-Coupling and Deprotection
This final stage involves the palladium-catalyzed Suzuki coupling of the two pyrrole fragments, followed by the removal of the Boc protecting group to yield the target compound.[3]
Materials:
-
5-Bromo-4-methoxypyrrole-2-carboxaldehyde
-
N-Boc-2-pyrroleboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Suzuki Cross-Coupling:
-
In a round-bottom flask, combine 5-Bromo-4-methoxypyrrole-2-carboxaldehyde (1 equivalent), N-Boc-2-pyrroleboronic acid (1.2 equivalents), and sodium carbonate (Na₂CO₃) (2 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-methoxy-2,2'-bipyrrole-5-carboxaldehyde.
-
-
Deprotection:
-
Dissolve the purified N-Boc-4-methoxy-2,2'-bipyrrole-5-carboxaldehyde in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.
-
Data Presentation
The following table summarizes the expected data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) | Purification Method |
| 5-Bromo-4-methoxypyrrole-2-carboxaldehyde | C₆H₆BrNO₂ | 204.02 | Off-white to pale yellow solid | 60-70 | Column Chromatography |
| N-Boc-2-pyrroleboronic acid | C₉H₁₄BNO₄ | 211.02 | White solid | 70-80 | Recrystallization |
| N-Boc-4-methoxy-2,2'-bipyrrole-5-carboxaldehyde | C₁₅H₁₈N₂O₄ | 290.31 | Yellowish solid | 50-60 | Column Chromatography |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | Pale yellow solid | >90 (deprotection) | - |
Conclusion
The protocol described in this application note provides a comprehensive and detailed methodology for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable synthetic intermediate for use in the development of novel prodiginine and tambjamine analogs and other bioactive molecules. Careful execution of each step, particularly the inert conditions required for the Suzuki coupling and the purification of intermediates, is crucial for achieving high yields and purity.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [drugfuture.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde in Prodiginine Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a critical biosynthetic precursor and a versatile synthetic building block in the production of prodiginines, a family of tripyrrolic red pigments with a broad spectrum of biological activities, including immunosuppressive, anticancer, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the use of MBC in the synthesis of various prodiginine analogues. The methodologies outlined herein are compiled from established literature, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Prodiginines are characterized by a common 4-methoxy-2,2'-bipyrrole core linked to a third pyrrolic ring. The biosynthesis of these natural products proceeds through a bifurcated pathway that culminates in the enzymatic condensation of this compound (MBC) with a substituted monopyrrole.[2] For instance, the condensation of MBC with 2-methyl-3-pentylpyrrole (MPP) yields the well-known prodigiosin.[2] The synthetic utility of MBC allows for the creation of diverse prodiginine libraries by varying the monopyrrole condensation partner, facilitating structure-activity relationship (SAR) studies.[1][3]
Applications in Prodiginine Synthesis
The primary application of this compound lies in its role as the A-B ring precursor for the synthesis of prodiginines. Its aldehyde functionality provides a reactive site for acid-catalyzed condensation with a variety of C-ring pyrrole analogues, enabling the generation of a wide array of natural and unnatural prodiginine derivatives. This modular approach is invaluable for exploring the chemical space around the prodiginine scaffold to optimize biological activity and pharmacokinetic properties.
Facile and cost-effective synthetic routes to MBC and its derivatives have been developed, making these key intermediates readily accessible for research purposes.[1][4] The strategic introduction of substituents on the B-ring of the bipyrrole aldehyde has been shown to be a viable strategy for producing functionalized prodiginines.[1]
Experimental Protocols
This section details the synthetic protocols for the preparation of prodiginines using this compound.
General Procedure for Acid-Catalyzed Condensation of MBC with a Monopyrrole
This protocol describes a general method for the synthesis of prodiginines via the condensation of MBC with a suitable monopyrrole.
Materials:
-
This compound (MBC) or its N-Boc protected form (Boc-MBC)
-
Substituted monopyrrole (e.g., 2-methyl-3-alkylpyrrole)
-
Dry methanol
-
Hydrochloric acid (HCl) in methanol (1.25 M solution)
-
Dichloromethane
-
Ammonia solution (25% w/w)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Neutral aluminum oxide for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve Boc-protected this compound (1.0 eq.) and the desired monopyrrole (1.5 eq.) in dry methanol in a Schlenk flask.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 1.25 M solution of HCl in methanol (1.3 eq.) to the stirred solution.[5] An immediate color change to dark red is typically observed.[5]
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 7 hours), followed by stirring at room temperature for an additional period (e.g., 15 hours) to ensure completion.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the addition of a few drops of ammonia solution until the color changes from red to orange.[5]
-
Extract the product with dichloromethane (3 x 25 mL).[5]
-
Combine the organic layers and dry over anhydrous MgSO4.[5]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, followed by a second column chromatography on neutral aluminum oxide if necessary.[5] Elution gradients can be optimized based on the polarity of the target prodiginine.
Synthesis of a Specific Prodiginine Derivative (Compound 9)
The synthesis of a decahydro-1H-cyclododeca[b]pyrrole-containing prodiginine has been reported with a 44% yield following the general condensation protocol.[5]
Quantitative Data Summary
| Precursor A (Bipyrrole) | Precursor B (Monopyrrole) | Product | Yield (%) | Reference |
| Boc-MBC | 4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole | Prodiginine derivative 9 | 44 | [5] |
| 4-methoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde | Not specified | Not specified | 83 | [6] |
| N-Boc-pyrrole boronic acid ester & bromopyrrole | This compound analogue | B-ring functionalized MBC | 81 | [7] |
Visualizing the Synthesis
Logical Workflow for Prodiginine Synthesis
The following diagram illustrates the general workflow for the synthesis of prodiginines starting from MBC.
Caption: General workflow for prodiginine synthesis using MBC.
Biosynthetic Pathway of Prodiginines
This diagram outlines the key steps in the natural biosynthesis of prodiginines, highlighting the central role of MBC.
Caption: Simplified biosynthetic pathway of prodiginines.
Conclusion
This compound is an indispensable tool for the synthesis of prodiginines. The straightforward and modular nature of the condensation reaction allows for the efficient generation of diverse analogues for biological evaluation. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products.
References
- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 7. par.nsf.gov [par.nsf.gov]
The Pivotal Role of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde in Tambjamine Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) serves as a crucial biosynthetic precursor and a versatile synthetic building block in the production of tambjamines, a class of marine alkaloids renowned for their diverse and potent biological activities. This document provides a comprehensive overview of the application of MBC in tambjamine synthesis, detailing experimental protocols and quantitative data to guide researchers in this field. Tambjamines exhibit a wide range of biological effects, including antimicrobial, immunosuppressive, antitumor, anticancer, and antimalarial properties, making them attractive targets for drug discovery and development.[1] The synthetic strategies discussed herein offer a viable pathway to access these valuable compounds for further investigation.
Introduction
Tambjamines are a family of yellow-pigmented alkaloids characterized by a 4-methoxy-2,2'-bipyrrole core linked to an enamine side chain.[2] Their structural similarity to the prodigiosin class of natural products has prompted extensive investigation into their biological profiles.[2] A key commonality in the biosynthesis of both tambjamines and prodigiosins is the intermediacy of this compound (MBC).[2][3] This aldehyde is condensed with various primary or secondary amines to generate the diverse array of naturally occurring and synthetic tambjamines. The accessibility of MBC through various synthetic routes has paved the way for the preparation of a multitude of tambjamine analogues, enabling thorough structure-activity relationship (SAR) studies.[1][2]
Biosynthesis and Synthetic Strategy
The biosynthesis of tambjamines involves an enzyme-mediated condensation of MBC with an appropriate amine.[2] This natural process can be effectively mimicked in the laboratory, forming the basis of the most common synthetic approach to tambjamines. The general synthetic workflow involves the preparation of the key MBC intermediate followed by its condensation with a selected amine.
Caption: General workflow for the synthesis of tambjamine analogues from this compound (MBC).
Quantitative Data Summary
The following table summarizes the yields of various tambjamine analogues synthesized from MBC and different amines, as reported in the literature. This data provides a comparative overview of the efficiency of the condensation reaction with a range of substrates.
| Tambjamine Analogue | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Tambjamine C | N,N-Dimethylethylenediamine | Acid-catalyzed condensation | Not specified | [4] |
| Tambjamine E | N-(2-aminoethyl)morpholine | Acid-catalyzed condensation | Not specified | [4] |
| Various Analogues | Alkyl/cycloalkyl/arylamines | Acid-catalyzed condensation | Good to excellent | [5] |
| N-Boc protected analogue | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate | Na2SO4, dichloromethane, 60 °C | Excellent | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key precursor, this compound (MBC), and its subsequent condensation to form a representative tambjamine analogue.
Protocol 1: Synthesis of this compound (MBC)
A reported two-step synthesis from commercially available starting materials provides an efficient route to MBC.[5][6]
Materials:
-
Commercially available starting materials (e.g., 4-methoxy-3-pyrrolin-2-one)[6]
-
Appropriate reagents and solvents for the specific synthetic route chosen.
Procedure: Detailed, step-by-step synthetic procedures for MBC have been described by Dairi et al. (2006) and Rastogi et al. (2013).[6] Researchers are advised to consult these primary sources for specific reaction conditions, purification methods, and characterization data.
Protocol 2: General Procedure for the Synthesis of Tambjamine Analogues
The acid-catalyzed condensation of MBC with various amines is a widely used method for the synthesis of tambjamines.[5]
Materials:
-
This compound (MBC)
-
Selected alkyl, cycloalkyl, or aryl amine
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the desired amine (1-1.2 equivalents).
-
Add a catalytic amount of an acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tambjamine analogue.
Note on Neutral Conditions: For acid-sensitive substrates, such as those with a Boc-protecting group, neutral conditions can be employed. This typically involves reacting MBC and the amine in a sealed tube with a drying agent like sodium sulfate at an elevated temperature.[5]
Biological Significance and Signaling Pathways
Tambjamines have been shown to possess a remarkable range of biological activities, including potent antimalarial, anticancer, and antimicrobial effects. Some tambjamines and their synthetic analogues have demonstrated the ability to bind to DNA and, in the presence of Cu(II), induce DNA cleavage.[2] This interaction with DNA is a proposed mechanism for their cytotoxic effects.
Caption: Proposed mechanism of action for the cytotoxic effects of certain tambjamine analogues.
Conclusion
This compound is an indispensable synthon for the construction of the tambjamine scaffold. The straightforward condensation reaction with a wide variety of amines allows for the generation of extensive libraries of tambjamine analogues. This synthetic accessibility is crucial for exploring the full therapeutic potential of this promising class of natural products and for developing new drug candidates with improved efficacy and selectivity. The protocols and data presented in this application note are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
Application Notes and Protocols for Feeding Studies with 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic precursor to a range of bioactive pyrrolylpyrromethene natural products, including prodigiosins and tambjamines. These classes of compounds are known for their diverse biological activities, which encompass immunosuppressive, antimicrobial, antimalarial, and anticancer properties[1]. While the biological effects of MBC's derivatives have been extensively studied, the bioactivity of MBC itself has only recently been explored. A 2023 study demonstrated that MBC can arrest the strobilation of the moon jellyfish Aurelia coerulea without cytotoxicity, suggesting its potential as a bioactive molecule in its own right[2][3]. This discovery opens the door for further investigation into its physiological effects, including its potential as a therapeutic agent.
These application notes provide a detailed, albeit novel, experimental protocol for conducting feeding studies with MBC in a rodent model. Given the lack of existing mammalian in vivo data for MBC, this protocol is based on standard toxicological and pharmacological screening methodologies for novel compounds. Additionally, this document outlines the known biosynthetic pathway of MBC and its derivatives.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| CAS Number | 10476-41-2 | [5] |
| Appearance | White to off-white powder | [6] |
| Storage | Dry and cool place, away from light | [6] |
Biosynthetic Pathway and Potential Cellular Interactions
This compound is a pivotal intermediate in the biosynthesis of complex natural products like prodigiosin and tambjamines[1][7]. Understanding this pathway is crucial for contextualizing its biological role.
Caption: Biosynthetic pathway illustrating the role of MBC as a precursor.
Experimental Protocol: Rodent Feeding Study
This protocol outlines a 90-day feeding study in mice to assess the safety and potential biological effects of this compound. This serves as a foundational study to explore its in vivo properties.
Objective
To evaluate the safety and tolerability of orally administered MBC in a 90-day rodent feeding study. Secondary objectives include monitoring for effects on growth, hematology, clinical chemistry, and histopathology.
Materials
-
This compound (purity ≥ 98%)
-
Standard rodent chow (e.g., AIN-93G)
-
C57BL/6 mice (male and female, 6-8 weeks old)
-
Metabolic cages
-
Standard laboratory equipment for blood collection and analysis
-
Histopathology equipment
Experimental Workflow
Caption: Workflow for the proposed 90-day rodent feeding study.
Methods
a. Diet Preparation and Dosing
-
Dose Selection: Based on the study in Aurelia coerulea which showed a minimal effective concentration of 6.3 µM[8][2], and considering the novelty of the compound in mammals, a conservative dose range is proposed. Doses will be calculated based on an estimated daily food consumption of 4-5 g for an adult mouse.
-
Dose Groups:
-
Group 1: Control (Standard rodent chow)
-
Group 2: Low Dose (e.g., 5 mg/kg body weight/day)
-
Group 3: Mid Dose (e.g., 25 mg/kg body weight/day)
-
Group 4: High Dose (e.g., 100 mg/kg body weight/day)
-
-
Preparation: MBC will be mixed into the powdered rodent chow to achieve the target daily doses. The diet will be prepared weekly and stored at 4°C to ensure stability.
b. Animal Husbandry and Monitoring
-
Animals will be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Body weight and food consumption will be recorded weekly.
-
Clinical observations for signs of toxicity will be performed daily.
c. Sample Collection and Analysis
-
Blood Collection: Blood samples will be collected via the submandibular vein at day 45 and via cardiac puncture at the terminal point (day 91) for hematology and clinical chemistry analysis.
-
Hematology: Parameters to be measured include red blood cell count, white blood cell count, hemoglobin, and platelet count.
-
Clinical Chemistry: Parameters include liver enzymes (ALT, AST), kidney function markers (creatinine, BUN), glucose, and lipid profile.
-
Necropsy and Histopathology: At the end of the study, all animals will be euthanized. A full necropsy will be performed, and major organs (liver, kidneys, spleen, heart, lungs, brain) will be collected, weighed, and preserved in 10% neutral buffered formalin for histopathological examination.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between dose groups.
Table 1: Body Weight and Food Consumption (Example)
| Group | Initial Body Weight (g) | Final Body Weight (g) | Average Daily Food Intake (g) |
| Control (Male) | |||
| Low Dose (Male) | |||
| Mid Dose (Male) | |||
| High Dose (Male) | |||
| Control (Female) | |||
| Low Dose (Female) | |||
| Mid Dose (Female) | |||
| High Dose (Female) |
Table 2: Hematology and Clinical Chemistry at Day 91 (Example)
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| WBC (x10⁹/L) | ||||
| RBC (x10¹²/L) | ||||
| ALT (U/L) | ||||
| Creatinine (mg/dL) |
Table 3: Relative Organ Weights at Day 91 (Example)
| Organ | Control | Low Dose | Mid Dose | High Dose |
| Liver ( g/100g BW) | ||||
| Kidneys ( g/100g BW) | ||||
| Spleen ( g/100g BW) |
Conclusion
While this compound is primarily known as a precursor to other bioactive compounds, its own biological activity warrants investigation. The provided protocol offers a foundational approach for a 90-day feeding study in rodents to assess its safety profile and potential physiological effects. The results of such a study would be critical in determining the feasibility of developing MBC or its analogs for therapeutic applications. Further research into its mechanism of action is also highly encouraged.
References
- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the … [ouci.dntb.gov.ua]
- 4. This compound | C10H10N2O2 | CID 151518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 10476-41-2 [chemicalbook.com]
- 6. This compound, CasNo.10476-41-2 Wuhan Han Sheng New Material Technology Co.,Ltd(expird) China (Mainland) [hansheng.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
Application Notes and Protocols for Structure-Activity Relationship Studies Using 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic precursor to a range of biologically active natural products, including the prodigiosins and tambjamines.[1][2] These families of compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, which encompass anticancer, antimalarial, immunosuppressive, and antimicrobial properties.[1][3] The core bipyrrole scaffold of MBC offers a versatile platform for chemical modification, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of its derivatives.
These application notes provide a comprehensive guide for researchers on how to utilize MBC and its analogs for SAR studies. We will detail the synthesis of MBC derivatives, their conversion into prodigiosin and tambjamine analogs, and the subsequent evaluation of their biological activities. The provided protocols and data will enable the systematic exploration of the chemical space around this privileged scaffold to identify novel and potent therapeutic agents.
Key Concepts in SAR Studies of MBC Derivatives
The general strategy for SAR studies involving MBC is to first synthesize a library of MBC analogs with modifications at various positions of the bipyrrole core. These analogs are then used as building blocks to create libraries of more complex molecules, such as prodigiosins and tambjamines. The biological activity of these final compounds is then assessed, and the relationship between their chemical structure and biological activity is determined.
The primary points of modification on the MBC scaffold for SAR studies are typically on the B-ring of the bipyrrole system.[1] Modifications can include the introduction of different alkyl, halo, or other functional groups at the 3 and 4-positions. These modifications can influence the electronic and steric properties of the molecule, which in turn can affect its binding to biological targets and its overall activity.
Data Presentation: Structure-Activity Relationship Data
The following tables summarize quantitative data from SAR studies on prodigiosin and tambjamine analogs derived from MBC and its derivatives.
Table 1: Anticancer Activity of Prodigiosin Analogs
| Compound | R1 (C-ring) | R2 (C-ring) | Cell Line | IC50 (µM) | Reference |
| Prodigiosin | H | n-pentyl | A549 (Lung) | 1.30 | [4] |
| A375 (Melanoma) | 1.25 | [4] | |||
| MDA-MB-231 (Breast) | 0.62 | [4] | |||
| HCT116 (Colon) | >10 | [4] | |||
| Prodiginine 16ba | CH3 | n-pentyl | RT-112 (Bladder) | 0.0264 | [5] |
| RT-112res (Cisplatin-resistant) | 0.0188 | [5] | |||
| C-ring functionalized analog | CO2Et | CH3 | Various | Active | [6] |
Table 2: Antimalarial Activity of Tambjamine and Prodiginine Analogs
| Compound | Modification | P. falciparum Strain | IC50 (nM) | Reference |
| Natural Prodigiosin | - | D6 (CQ-sensitive) | 8.0 | [7] |
| Undecylprodigiosin | C-ring alkyl chain | D6 (CQ-sensitive) | 7.7 | [7] |
| Metacycloprodigiosin | Cyclic C-ring | D6 (CQ-sensitive) | 1.7 | [7] |
| Tambjamine Analog (KAR425) | B-ring and amine modification | Multidrug-resistant P. yoelii (in vivo) | Curative at 80 mg/kg | [3] |
| B-ring functionalized TAs | Various | D6, Dd2, 7G8 | <2.5 - >2500 | [3] |
| B-ring functionalized PGs | Various | D6, Dd2, 7G8 | <2.5 - >2500 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Alkyl-2,2'-bipyrrole-5-carboxaldehyde Analogs
This protocol describes a general method for the synthesis of B-ring functionalized MBC analogs, adapted from Kancharla & Reynolds, 2013.[1]
Materials:
-
Appropriate 5-bromo-4-alkyl-pyrrole-2-carboxaldehyde
-
Pyrrole-2-boronic acid
-
Pd(PPh3)4 (Palladium tetrakis(triphenylphosphine))
-
Na2CO3 (Sodium carbonate)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
2 N HCl
Procedure:
-
To a degassed solution of the 5-bromo-4-alkyl-pyrrole-2-carboxaldehyde (1.0 eq) and pyrrole-2-boronic acid (1.5 eq) in 10% water/dioxane, add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq).
-
Stir the mixture at 100 °C for 3 hours.
-
Pour the reaction mixture into water and adjust the pH to 7 with 2 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkyl-2,2'-bipyrrole-5-carboxaldehyde.
Protocol 2: Synthesis of B-ring Functionalized Prodigiosins
This protocol describes the acid-catalyzed condensation of a 2,2'-bipyrrole-5-carboxaldehyde with a substituted pyrrole to form a prodigiosin analog.[1]
Materials:
-
4-substituted-2,2'-bipyrrole-5-carboxaldehyde (e.g., from Protocol 1)
-
2,4-dimethylpyrrole or other substituted pyrrole
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the 4-substituted-2,2'-bipyrrole-5-carboxaldehyde (1.0 eq) and the substituted pyrrole (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of TFA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the prodigiosin analog.
Protocol 3: Synthesis of B-ring Functionalized Tambjamines
This protocol describes the condensation of a 2,2'-bipyrrole-5-carboxaldehyde with an amine to form a tambjamine analog.[3]
Materials:
-
4-substituted-2,2'-bipyrrole-5-carboxaldehyde (e.g., from Protocol 1)
-
Primary or secondary amine
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 4-substituted-2,2'-bipyrrole-5-carboxaldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous methanol or ethanol.
-
Add a drop of glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the tambjamine analog.
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of synthesized analogs against cancer cell lines using the MTT assay.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Protocol 5: In Vitro Antimalarial Activity Assessment (SYBR Green I Assay)
This protocol provides a method for determining the in vitro antimalarial activity of the synthesized compounds against Plasmodium falciparum.[11][12][13]
Materials:
-
P. falciparum culture (chloroquine-sensitive or resistant strain)
-
Human red blood cells
-
Complete malaria culture medium (e.g., RPMI 1640 with Albumax)
-
96-well black, clear-bottom plates
-
Synthesized compounds dissolved in DMSO
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 90 µL of the parasite suspension to each well of a 96-well plate.
-
Add 10 µL of the test compounds at various concentrations (in duplicate or triplicate). Include a vehicle control (DMSO) and a positive control (e.g., chloroquine or artemisinin).
-
Incubate the plate for 72 hours in a gassed (5% CO2, 5% O2, 90% N2) and humidified chamber at 37 °C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition relative to the vehicle control and determine the IC50 value for each compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for SAR studies.
Caption: Intrinsic apoptosis signaling pathway.
Caption: H+/Cl- symport mechanism.
References
- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 6. Synthesis and anti-cancer activity of C-ring-functionalized prodigiosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. iddo.org [iddo.org]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. winzeler.ucsd.edu [winzeler.ucsd.edu]
Detecting a Key Precursor: Analytical Methods for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde in Bacterial Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of the prodiginine family of natural products, which includes the well-known red pigment prodigiosin.[1][2][3][4] These compounds are of significant interest to the pharmaceutical industry due to their broad range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.[2] The accurate and sensitive detection of MBC in bacterial cultures, primarily from Streptomyces and Serratia species, is crucial for understanding and optimizing the production of these valuable secondary metabolites. This document provides detailed application notes and protocols for the analytical detection of MBC using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods Overview
The detection and quantification of MBC in complex biological matrices such as bacterial cultures necessitate robust and sensitive analytical techniques. HPLC coupled with UV-Vis detection and LC-MS are the most common and effective methods employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a reliable method for the separation and quantification of MBC. A reversed-phase C18 or a specialized column like COSMOSIL Cholester can be used for effective separation. Detection is typically performed using a UV-Vis detector, as MBC has a characteristic absorbance maximum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and selectivity compared to HPLC-UV. This technique is particularly useful for the analysis of low-abundance metabolites and for unambiguous identification based on the mass-to-charge ratio (m/z) of the target molecule. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis.
Data Presentation
The following table summarizes quantitative data for this compound based on available literature.
| Parameter | Value | Bacterial Strain | Reference |
| Minimum Activity of Synthetic MBC | 6.3 µM | Not Applicable (in vitro assay) | Streptomyces albus HUT6047 study[5][6] |
Note: Quantitative data on the concentration of MBC in various bacterial cultures is not extensively reported in the available literature. The provided data point reflects the biological activity of synthetically produced MBC.
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture
This protocol describes the extraction of MBC from a liquid bacterial culture.
Materials:
-
Bacterial culture broth
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Harvesting: Centrifuge the bacterial culture (e.g., 100 mL) at 5,000 x g for 15 minutes to separate the supernatant from the cell pellet.
-
Extraction: Transfer the supernatant to a separating funnel and perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate. Repeat the extraction process twice.
-
Pooling and Drying: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter the dried organic phase to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL). Vortex thoroughly to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC or LC-MS vial prior to analysis.
Protocol 2: HPLC Analysis of MBC
This protocol outlines the conditions for the analysis of MBC using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: COSMOSIL Cholester column (4.6 x 250 mm) or equivalent reversed-phase C18 column.[7]
-
Mobile Phase: 40% aqueous acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 360 nm.[6]
-
Column Temperature: 25°C.
-
Expected Retention Time: Approximately 5.8 minutes for MBC on a COSMOSIL Cholester column under these conditions.[7]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample extract.
-
Monitor the chromatogram at 360 nm.
-
Identify the MBC peak based on its retention time compared to a standard, if available.
-
Quantify the amount of MBC by creating a calibration curve with known concentrations of an MBC standard.
Protocol 3: LC-MS Analysis of MBC
This protocol provides a general framework for the sensitive detection and identification of MBC using LC-MS. Specific parameters may need to be optimized for the instrument in use.
Instrumentation and Conditions:
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil Gold C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
MS Parameters (ESI Positive Mode):
Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared sample extract.
-
Acquire data in full scan mode to identify the [M+H]⁺ ion of MBC (expected m/z ~191.08).
-
For enhanced specificity and quantification, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method targeting the specific m/z of MBC.
Visualizations
Biosynthetic Pathway of Prodigiosin
The following diagram illustrates the bifurcated biosynthetic pathway of prodigiosin, highlighting the formation of the key intermediate, this compound (MBC).
Caption: Biosynthetic pathway of prodigiosin from precursors.
Analytical Workflow for MBC Detection
This diagram outlines the general workflow for the detection and analysis of MBC from bacterial cultures.
Caption: General workflow for MBC analysis from bacterial cultures.
References
- 1. Prodigiosin - Wikipedia [en.wikipedia.org]
- 2. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 4. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. geneticsmr.com [geneticsmr.com]
- 8. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde: A Versatile Scaffold for Bioactive Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic intermediate and a versatile synthetic building block for a range of bioactive natural products and their analogs.[1][2] Its unique bipyrrole structure serves as a scaffold for the synthesis of prodiginines and tambjamines, two classes of alkaloids renowned for their diverse and potent biological activities.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds derived from MBC, targeting researchers in medicinal chemistry, drug discovery, and related fields.
Prodiginines, such as prodigiosin, are red-pigmented tripyrrole compounds with a broad spectrum of bioactivities, including antibacterial, antifungal, antimalarial, anticancer, and immunosuppressive effects.[5] Tambjamines are another class of marine alkaloids sharing the bipyrrole core of MBC and exhibiting significant biological properties. The modular synthesis of these compounds, often starting from MBC or its derivatives, allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, aiming to optimize their therapeutic potential.[6][7]
Chemical Synthesis
Synthesis of this compound (MBC) and Analogs
The synthesis of MBC and its substituted analogs is a crucial first step. Various synthetic routes have been developed to achieve this, often involving the coupling of two pyrrole rings.[8][9]
Protocol 1: Synthesis of 4-Alkyl-2,2'-bipyrrole-5-carboxaldehydes
This protocol describes a general method for synthesizing 4-alkyl-2,2'-bipyrrole-5-carboxaldehydes, as exemplified by the synthesis of 4-methyl-2,2'-bipyrrole-5-carboxaldehyde.[8]
Experimental Procedure:
-
Synthesis of 4-methyl-5-formyl-pyrrole-2-boronic acid: This intermediate can be synthesized from commercially available 3-methylpyrrole through a series of reactions including formylation and boronation.[8]
-
Suzuki Coupling: To a degassed solution of an appropriate bromopyrrole derivative (1.0 eq) and 4-methyl-5-formyl-pyrrole-2-boronic acid (1.5 eq) in a 10% water/dioxane mixture, add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq).
-
The reaction mixture is stirred for 3 hours at 100 °C.
-
After cooling, the mixture is poured into water and the pH is adjusted to 7 with 2 N HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-methyl-2,2'-bipyrrole-5-carboxaldehyde.[8]
Synthesis of Prodigiosin Analogs
Prodigiosins are synthesized through the acid-catalyzed condensation of an appropriate 2,2'-bipyrrole-5-carboxaldehyde with a substituted pyrrole.[10][11]
Protocol 2: General Procedure for the Synthesis of Prodiginines
-
A solution of the desired this compound (1.0 eq) and the appropriate alkyl-substituted pyrrole (1.1 eq) in anhydrous ethanol is prepared.
-
A catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the mixture.
-
The reaction is stirred at room temperature for a specified time, typically ranging from a few hours to overnight, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the desired prodigiosin analog.
Synthesis of Tambjamine Analogs
Tambjamine analogs are synthesized via an acid-catalyzed condensation of a 2,2'-bipyrrole-5-carboxaldehyde with a primary or secondary amine.[6]
Protocol 3: General Procedure for the Synthesis of Tambjamines
-
To a solution of the selected 2,2'-bipyrrole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add the desired amine (1.2 eq).
-
A catalytic amount of an acid, for instance, trifluoroacetic acid, is added to the reaction mixture.
-
The mixture is stirred at room temperature or heated under reflux, with reaction progress monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield the target tambjamine analog.[6]
Bioactive Properties and Quantitative Data
Compounds derived from this compound exhibit a wide array of biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Anticancer Activity
Prodigiosin and its analogs have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Prodigiosin | D6 | 8 nM | [7] |
| Undecylprodiginine | D6 | 7.7 nM | [7] |
| Metacycloprodiginine | D6 | 1.7 nM | [7] |
| Streptorubin B | D6 | 7.8 nM | [7] |
| Analog 35 | D6 | 4.6 nM | [7] |
| Analog 49 | D6 | 1.7 nM | [7] |
| Analog 50 | D6 | 1.7 nM | [7] |
| Analog 51 | D6 | 2.1 nM | [7] |
Table 1: Antimalarial Activity of Prodiginines against P. falciparum strain D6.
Antimalarial Activity
Several prodiginines have shown potent activity against the malaria parasite, Plasmodium falciparum.[7]
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Prodigiosin | D6 | 8 nM | [7] |
| Undecylprodiginine | D6 | 7.7 nM | [7] |
| Metacycloprodiginine | D6 | 1.7 nM | [7] |
| Streptorubin B | D6 | 7.8 nM | [7] |
| Analog 35 | D6 | 4.6 nM | [7] |
| Analog 49 | D6 | 1.7 nM | [7] |
| Analog 50 | D6 | 1.7 nM | [7] |
| Analog 51 | D6 | 2.1 nM | [7] |
Table 2: Antimalarial Activity of Prodiginines against P. falciparum strain D6.
Experimental Protocols for Biological Assays
Anticancer Activity Assessment
Protocol 4: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic workflow for prodigiosin analogs from pyrrole precursors.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Strobilation Arrest Assay using 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strobilation is a critical developmental process in the life cycle of scyphozoan jellyfish, marking the transition from a sessile polyp to a free-swimming medusa. This process, which involves a series of transverse fissions, is a key determinant of jellyfish population dynamics and blooms. Understanding the molecular mechanisms that regulate strobilation is crucial for both ecological studies and the development of novel antifouling agents. 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a synthetic compound that has been identified as a potent inhibitor of strobilation in the moon jellyfish, Aurelia coerulea (previously often referred to as Aurelia aurita).[1][2] This document provides a detailed protocol for a strobilation arrest assay using MBC, designed for researchers investigating cnidarian metamorphosis and for professionals in drug development screening for compounds with similar activity.
Principle of the Assay
The strobilation arrest assay is based on the artificial induction of strobilation in Aurelia polyps under controlled laboratory conditions. The most common and effective method for inducing strobilation is a reduction in water temperature.[2][3] Polyps are cultured to a suitable stage, and then subjected to a cold shock to initiate the strobilation cascade. Test compounds, such as MBC, are introduced to the culture medium, and their effect on the progression of strobilation is monitored and quantified. The assay allows for the determination of a compound's inhibitory concentration and the characterization of its specific effects on the morphological changes associated with strobilation.
Materials and Reagents
-
Aurelia coerulea polyps
-
Artificial seawater (ASW), 30-35 ppt salinity
-
Frosted glass microscope slides or plastic petri dishes
-
Newly hatched Artemia salina nauplii
-
This compound (MBC)
-
Dimethyl sulfoxide (DMSO)
-
Temperature-controlled incubator or water bath
-
Stereomicroscope
-
Multi-well plates (e.g., 24-well plates)
-
Glassware and standard laboratory equipment
Experimental Protocol
Part 1: Culture of Aurelia coerulea Polyps
-
Substrate Preparation: Prepare substrates for polyp attachment by placing frosted glass microscope slides or untreated plastic petri dishes in a culture tank filled with ASW. Polyps have been shown to readily attach to these surfaces.
-
Polyp Inoculation: Introduce healthy Aurelia polyps into the culture tank. Allow them to settle and attach to the substrates.
-
Maintenance: Maintain the polyp cultures at a constant temperature of 18-20°C in the dark.[4][5]
-
Feeding: Feed the polyps to satiation twice weekly with freshly hatched Artemia salina nauplii.[4][5]
-
Water Changes: After each feeding, typically within 12-24 hours, perform a 100% water change with fresh, aerated ASW of the same temperature and salinity to remove waste and uneaten food.[4][5]
-
Propagation: Polyps will asexually reproduce by budding. Allow the colonies to expand to a sufficient density for the assay. Select healthy, uniform polyps for the experiment.
Part 2: Strobilation Arrest Assay
-
Experimental Setup:
-
Prepare a stock solution of MBC in DMSO. A series of dilutions should be prepared to achieve the desired final concentrations in the assay. The minimum effective concentration of MBC has been reported to be 6.3 µM.[1][2]
-
Set up multi-well plates (e.g., 24-well plates) with one polyp-colonized substrate fragment (or a single polyp) per well, containing a defined volume of ASW (e.g., 1 mL).
-
Include the following experimental groups:
-
Negative Control: Polyps maintained at 18-20°C without any treatment.
-
Positive Control (Strobilation Induction): Polyps subjected to a temperature drop to induce strobilation, with the addition of a vehicle control (DMSO) at the same concentration as the MBC-treated groups.
-
Experimental Groups: Polyps subjected to a temperature drop and treated with varying concentrations of MBC.
-
-
-
Strobilation Induction:
-
Compound Application:
-
Immediately after the temperature shift, add the appropriate volume of MBC stock solution or DMSO (for the positive control) to each well to achieve the final desired concentrations. Gently mix the contents of the wells.
-
-
Incubation and Observation:
-
Incubate the plates at the reduced temperature for the duration of the experiment, typically 7-21 days.
-
Observe the polyps daily using a stereomicroscope. Record morphological changes, including the appearance of constrictions, segmentation, and the release of ephyrae (juvenile medusae).
-
Data Collection and Presentation
Quantitative data should be collected to assess the effect of MBC on strobilation. The following parameters should be recorded for each experimental group:
-
Percentage of Strobilating Polyps: The number of polyps showing any signs of strobilation (constrictions or segmentation) as a percentage of the total number of polyps.
-
Number of Ephyrae Released: The total number of ephyrae released per strobila.
-
Time to Onset of Strobilation: The time (in days) for the first signs of strobilation to appear.
-
Morphological Abnormalities: Note any unusual morphological changes, such as the formation of abnormal tentacle-like structures, as has been reported for MBC treatment.[2]
Table 1: Quantitative Analysis of Strobilation Arrest by MBC
| Treatment Group | Concentration | % Strobilating Polyps (Day X) | Average No. of Ephyrae per Strobila | Time to Onset of Strobilation (Days) | Morphological Observations |
| Negative Control | - | ||||
| Positive Control (DMSO) | - | ||||
| MBC | 6.3 µM | ||||
| MBC | 12.5 µM | ||||
| MBC | 25 µM | ||||
| MBC | 50 µM |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the strobilation arrest assay.
Putative Signaling Pathway for Strobilation and MBC Interference
The molecular control of strobilation in Aurelia involves a complex signaling cascade. A key component of this pathway is the retinoic acid (RA) signaling pathway.[1][7] A decrease in temperature is thought to trigger the expression of specific genes, including CL390, which may act as a precursor to a strobilation-inducing hormone.[5][8] This leads to the activation of the retinoic X receptor (RXR), which in turn regulates the transcription of downstream genes necessary for the morphological changes of strobilation.[1][2][5] The microbiome also appears to play a significant role in this process, potentially by providing precursors for RA synthesis.[5][9][10] MBC is hypothesized to interfere with this pathway, leading to the arrest of strobilation.
Caption: Putative signaling pathway of strobilation and MBC interference.
Conclusion
This protocol provides a robust framework for conducting strobilation arrest assays using this compound. The detailed methodology and data presentation guidelines are intended to ensure reproducibility and facilitate the comparison of results across different studies. The visualization of the experimental workflow and the putative signaling pathway offers a clear conceptual understanding of the assay and the potential mechanism of action of MBC. This assay is a valuable tool for the discovery and characterization of novel compounds that modulate cnidarian metamorphosis, with potential applications in marine biotechnology and antifouling research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. kb.osu.edu [kb.osu.edu]
- 5. The Life Cycle of Aurelia aurita Depends on the Presence of a Microbiome in Polyps Prior to Onset of Strobilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of polyp-to-jellyfish transition in Aurelia aurita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. The Life Cycle of Aurelia aurita Depends on the Presence of a Microbiome in Polyps Prior to Onset of Strobilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde from Streptomyces Culture
Abstract
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic intermediate of prodiginine natural products, such as prodigiosin and undecylprodigiosin, which are produced by various Streptomyces species and other bacteria.[1][2][3][4] These compounds are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including immunosuppressive, anticancer, and antimicrobial properties. This application note provides a detailed protocol for the purification of MBC from Streptomyces culture, specifically adapting methodologies described for Streptomyces albus HUT6047.[5][6] The protocol covers fermentation, extraction, and multi-step chromatographic purification, along with methods for analysis and characterization.
Introduction
Streptomyces are filamentous bacteria renowned as prolific producers of secondary metabolites with diverse and potent biological activities.[5][7] Among these metabolites are the prodiginines, a family of red-pigmented tripyrrole alkaloids. The biosynthesis of many prodiginines proceeds through the formation of the common precursor, this compound (MBC).[3] Recent studies have also identified direct biological activity for MBC itself, such as the inhibition of strobilation in the moon jellyfish Aurelia coerulea, highlighting its potential as a bioactive molecule in its own right.[5][6]
The ability to obtain pure MBC from bacterial cultures is essential for elucidating the biosynthetic pathways of prodiginines, for conducting detailed structure-activity relationship (SAR) studies, and for exploring its own therapeutic potential. This document outlines a comprehensive workflow for the isolation and purification of MBC from a large-scale Streptomyces fermentation broth.
Materials and Methods
Culture and Fermentation
-
Microorganism: Streptomyces albus HUT6047[5]
-
Culture Medium: YM Medium (per liter: 4g yeast extract, 10g malt extract, 4g D-glucose, pH adjusted to 7.3)[5]
-
Equipment: Shaking incubator, large-volume flasks or fermenter, centrifuge.
Extraction and Chromatography
-
Solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃), Hexane (all HPLC grade)
-
Stationary Phases: Sephadex LH-20, Silica gel 60 (for column chromatography)
-
Equipment: Rotary evaporator, column chromatography setup, fraction collector.
Analysis
-
Thin-Layer Chromatography (TLC): Silica gel plates, UV lamp (254 nm), iodine chamber.
-
High-Performance Liquid Chromatography (HPLC): C18 column (e.g., COSMOSIL Cholester, 4.6 × 250 mm), HPLC system with a photodiode array (PDA) detector.[6]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometer (ESI-MS).[5]
-
Nuclear Magnetic Resonance (NMR): 600 MHz NMR spectrometer, deuterated solvents (e.g., CDCl₃, DMSO-d₆).[5]
Experimental Protocols
Protocol 1: Fermentation of Streptomyces albus HUT6047
-
Prepare YM medium and sterilize by autoclaving.
-
Inoculate the medium with a seed culture of S. albus HUT6047.
-
Incubate the culture at 28°C with shaking at 120 rpm for 3 days.[5]
-
Scale up the culture to the desired volume (e.g., 26 L) for large-scale extraction.[5]
Protocol 2: Extraction of Crude MBC
-
Harvest the culture broth and separate the supernatant from the mycelia by centrifugation.
-
Extract the culture supernatant twice with an equal volume of ethyl acetate (EtOAc).[5][6]
-
Combine the organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator to yield the crude extract.[5][6]
Protocol 3: Purification of MBC
Step 1: Sephadex LH-20 Gel Filtration
-
Prepare a Sephadex LH-20 column and equilibrate with methanol (MeOH).
-
Dissolve the crude extract in a minimal amount of MeOH.
-
Load the dissolved extract onto the column.
-
Analyze the fractions by TLC (developing solvent: CHCl₃–MeOH, 15:1, v/v) to identify those containing MBC.[5]
-
Combine the MBC-containing fractions and concentrate in vacuo.
Step 2: Silica Gel Chromatography
-
Prepare a silica gel column equilibrated with the starting solvent.
-
Dissolve the residue from the previous step in a minimal amount of chloroform.
-
Load the sample onto the silica gel column.
-
Perform a two-step gradient elution:[6]
-
First, elute with a solvent system of CHCl₃–MeOH, starting from a 50:1 (v/v) ratio and gradually increasing the polarity to 10:1.
-
Further purify the resulting fractions using a second silica gel column with a hexane–EtOAc (2:1, v/v) solvent system.
-
-
Collect fractions and monitor by TLC to isolate the pure compound.
-
Combine the pure fractions and concentrate in vacuo to yield purified MBC.
Protocol 4: Analysis and Characterization
-
TLC Analysis: Spot the crude extract, purified fractions, and a standard (if available) on a TLC plate. Develop the plate using a CHCl₃–MeOH (15:1, v/v) mobile phase. Visualize the spots under UV light (254 nm) and by staining with iodine vapor.[5]
-
HPLC Analysis: Dissolve a small amount of the purified sample in MeOH. Inject onto a C18 column. Elute with 40% aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min. Monitor the elution profile with a PDA detector at 250 nm and 360 nm.[6]
-
MS and NMR Analysis: Prepare samples for ESI-MS and ¹H-NMR for structural confirmation and purity assessment.[5]
Data Presentation
The following table summarizes quantitative data associated with the purification of MBC from S. albus HUT6047.
| Parameter | Value / Condition | Reference |
| Culture Volume | 26 L | [5] |
| Crude Extract Yield | ~39 mg per 100 mL of culture | [6] |
| TLC Mobile Phase | CHCl₃–MeOH (15:1, v/v) | [5] |
| HPLC Column | COSMOSIL Cholester (4.6 × 250 mm) | [6] |
| HPLC Mobile Phase | 40% aq. MeCN + 0.1% TFA | [6] |
| HPLC Flow Rate | 1.0 mL/min | [6] |
| HPLC Detection λ | 360 nm and 250 nm | [5] |
| Minimum Activity | 6.3 µM (Strobilation Arrest) | [5][6] |
Note: Specific yields for each chromatographic step and final purity percentages are not detailed in the referenced literature but can be determined gravimetrically and by HPLC peak area integration, respectively.
Visualizations
Biosynthetic Pathway of MBC
The following diagram illustrates the proposed biosynthetic pathway leading to this compound (MBC) in Streptomyces.
Caption: Proposed biosynthetic pathway of MBC in Streptomyces coelicolor.
Experimental Workflow for MBC Purification
This diagram outlines the step-by-step workflow for the isolation and purification of MBC from Streptomyces culture.
References
- 1. Elucidation of the Streptomyces coelicolor pathway to this compound, an intermediate in prodiginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Elucidation of the Streptomyces coelicolor pathway to 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, an intermediate in prodiginine biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Elucidation of the Streptomyces coelicolor pathway to 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, an intermediate in prodiginine biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, a key precursor for various bioactive compounds.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during the synthesis, focusing on the two primary synthetic strategies:
-
Strategy A: Suzuki coupling to form the 4-methoxy-2,2'-bipyrrole core, followed by Vilsmeier-Haack formylation.
-
Strategy B: Vilsmeier-Haack formylation of a 4-methoxypyrrole precursor, followed by Suzuki coupling.
I. Suzuki Coupling Step: Low Yield & Side Reactions
Question: My Suzuki coupling reaction to form the 4-methoxy-2,2'-bipyrrole core is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling of pyrrole derivatives can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Oxygen Sensitivity: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. Freeze-pump-thaw cycles are highly effective for solvent degassing.
-
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical for efficient coupling of electron-rich heterocycles like pyrroles.
-
Solution: While Pd(PPh₃)₄ is a common catalyst, more electron-rich and bulky phosphine ligands like SPhos and XPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, can significantly improve yields for challenging substrates.[1]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can impact the reaction rate and yield.
-
Solution: While Na₂CO₃ is often used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for less reactive aryl chlorides or bromides. The base should be finely powdered to ensure maximum reactivity.
-
-
Side Reactions: Two common side reactions that consume starting materials and reduce the yield of the desired product are homocoupling of the boronic acid and dehalogenation of the bromopyrrole.
-
Homocoupling Solution: This is often promoted by the presence of oxygen. Rigorous degassing is the primary solution. Using a slight excess of the boronic acid can also help, but this may complicate purification.
-
Dehalogenation Solution: This is a known issue with unprotected bromopyrroles.[2] Protecting the pyrrole nitrogen with a Boc group can suppress this side reaction. The Boc group can often be removed under the reaction conditions or in a subsequent step.[2]
-
Question: I am observing significant amounts of a homocoupled byproduct from my pyrrole boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often catalyzed by palladium species in the presence of oxygen. To minimize this:
-
Strictly Anaerobic Conditions: As mentioned, the most critical factor is the exclusion of oxygen. Ensure your reaction setup is properly sealed and purged with an inert gas.
-
Order of Reagent Addition: Add the palladium catalyst to the reaction mixture just before heating, after the mixture has been thoroughly degassed.
-
Use of Pre-catalysts: Consider using palladium pre-catalysts which are often more stable and can lead to more controlled initiation of the catalytic cycle.
II. Vilsmeier-Haack Formylation: Regioselectivity & Purification
Question: My Vilsmeier-Haack formylation of 4-methoxy-2,2'-bipyrrole is resulting in a mixture of products or a low yield of the desired 5-carboxaldehyde. What could be the issue?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich rings, but its success depends on controlling the reaction conditions.
-
Substrate Reactivity: 2,2'-bipyrroles are highly activated systems, and over-reaction (diformylation) can occur. The methoxy group further activates the ring.
-
Solution: Careful control of the stoichiometry of the Vilsmeier reagent (POCl₃/DMF) is crucial. Use of 1.0 to 1.2 equivalents of the reagent is a good starting point. The reaction should also be performed at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.
-
-
Regioselectivity: While formylation is expected at the electron-rich C5 position, other positions can also react, especially under harsh conditions.
-
Solution: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by both electronic and steric factors.[3] Milder conditions (lower temperature, shorter reaction time) generally favor formylation at the most activated and sterically accessible position.
-
-
Incomplete Reaction: If the reaction is not going to completion, it could be due to insufficient activation or decomposition of the Vilsmeier reagent.
-
Solution: Ensure that the DMF used is anhydrous. The Vilsmeier reagent is typically prepared in situ at 0°C before the addition of the bipyrrole substrate.
-
Question: The purification of the final this compound is proving difficult. What are the recommended purification methods?
Answer:
Pyrrolic aldehydes can be polar and sometimes unstable on silica gel. Here are some purification strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used. However, if you observe product decomposition (streaking or loss of material), you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent).[4]
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point.[5] For highly polar products, a small percentage of methanol in dichloromethane or ethyl acetate can be used.[4] It is crucial to determine the optimal eluent system by thin-layer chromatography (TLC) first.[6]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water) can be an effective purification method.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Pyrrole Derivatives
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 10% H₂O/Dioxane | 100 | Good | [5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | up to 80 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | up to 69 | [1] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Good | [7] |
Table 2: Reported Conditions for Vilsmeier-Haack Formylation of Pyrroles/Bipyrroles
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-Bipyrrole Analogs | POCl₃, DMF | N/A | RT | 5 | Good | [5] |
| 1-Substituted Pyrroles | POCl₃, DMF | N/A | N/A | N/A | Varies | [3] |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | N/A | 5 | 61 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2,2'-bipyrrole via Suzuki Coupling
This protocol is adapted from procedures used for the synthesis of similar bipyrrole structures.[5]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the bromopyrrole starting material (1 equivalent), the pyrrole boronic acid (1.2 equivalents), and the base (e.g., Na₂CO₃, 2 equivalents).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 10% water in dioxane) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100°C and stir for 3-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Vilsmeier-Haack Formylation of 4-Methoxy-2,2'-bipyrrole
This protocol is a general procedure adapted from the formylation of electron-rich pyrroles.[9][10]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0°C. Slowly add POCl₃ (1.1 equivalents) dropwise with stirring. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 4-methoxy-2,2'-bipyrrole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important biosynthetic precursor. MBC is a key intermediate in the formation of various bioactive natural products, including prodiginines and tambjamines.[1][2][3][4][5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions. The general synthetic strategy often involves the coupling of two pyrrole rings followed by formylation.
Problem 1: Low Yield in Suzuki Coupling Step
Question: I am experiencing a low yield during the Suzuki coupling of a pyrrole boronic acid (or ester) with a halogenated pyrrole. What are the possible causes and how can I improve the yield?
Answer: Low yields in Suzuki coupling for the formation of the 2,2'-bipyrrole core are a common challenge. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity: The Palladium catalyst (e.g., Pd(PPh₃)₄) may have degraded or is not suitable for the specific substrates. | Use a fresh batch of catalyst. Consider using a more robust pre-catalyst or a different ligand system known to be effective for heteroaryl couplings. |
| Boronic Acid/Ester Instability: 2-Heteroaryl boronic acids can be unstable and prone to deboronation under basic conditions.[7] | Use the boronic acid/ester immediately after preparation or purification. Alternatively, use more stable boronic esters (e.g., MIDA boronates). Ensure the base is not too strong or is added slowly. |
| Inefficient Base: The chosen base (e.g., Na₂CO₃) may not be optimal for the reaction. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome. |
| Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Sub-optimal Solvent System: The solvent mixture (e.g., dioxane/water) may not be ideal for your specific substrates. | Experiment with other solvent systems like toluene/water or DMF. The solubility of all components is crucial for an efficient reaction. |
Problem 2: Multiple Products or Side Reactions in Vilsmeier-Haack Formylation
Question: During the Vilsmeier-Haack formylation of the 4-Methoxy-2,2'-bipyrrole, I am observing the formation of multiple products, leading to a complex mixture and difficult purification. How can I improve the regioselectivity of the formylation?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10][11][12] However, the 2,2'-bipyrrole system has multiple positions susceptible to electrophilic attack, which can lead to a lack of regioselectivity.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for formylation at less reactive sites. | Perform the reaction at a lower temperature. The Vilsmeier reagent is typically formed at 0°C, and the subsequent reaction with the bipyrrole should be carried out at a controlled low temperature before slowly warming. |
| Excess Vilsmeier Reagent: Using a large excess of the formylating agent can drive the reaction to form di-formylated or other over-reacted products. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent (POCl₃/DMF). |
| Substrate Reactivity: The electronic properties of the 4-methoxy-2,2'-bipyrrole make several positions on both rings electron-rich and thus reactive. | Consider introducing a protecting group on one of the pyrrole nitrogens (e.g., Boc group) to modulate the electronics and sterically hinder certain positions. The protecting group can be removed after formylation. |
| Reaction Time: Prolonged reaction times might lead to the formation of side products. | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective route involves a multi-step process that can be broadly categorized into three stages:
-
Preparation of Pyrrole Precursors: Synthesis of a 2-bromo-4-methoxypyrrole derivative and a pyrrole-2-boronic acid or ester.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling of the two pyrrole precursors to form the 4-Methoxy-2,2'-bipyrrole core.[1]
-
Formylation: Introduction of the aldehyde group at the 5-position, typically via a Vilsmeier-Haack reaction.[1][8]
Q2: Are there alternative methods to Suzuki coupling for forming the 2,2'-bipyrrole bond?
A2: Yes, while Suzuki coupling is widely used, other cross-coupling reactions like Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed to form the C-C bond between the two pyrrole rings. The choice of method often depends on the stability and availability of the respective organometallic precursors.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective.[1] The polarity of the eluent can be adjusted based on the separation observed on TLC. Recrystallization from a suitable solvent system can be used for further purification if necessary.
Q4: My Vilsmeier-Haack reaction is not working. The starting material is not being consumed. What could be the issue?
A4: This could be due to several factors. Firstly, ensure that your reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), are of good quality and anhydrous. Moisture can quench the Vilsmeier reagent. Secondly, the Vilsmeier reagent (the chloroiminium ion) may not have formed properly. It is typically prepared by adding POCl₃ to DMF at 0°C. Finally, the 4-Methoxy-2,2'-bipyrrole might not be reactive enough under your conditions. You could try a slightly higher temperature or a longer reaction time, but be mindful of potential side reactions.
Experimental Protocols
Representative Protocol for Suzuki Coupling of Pyrrole Derivatives
This protocol is adapted from the synthesis of analogous 2,2'-bipyrrole compounds.[1]
-
To a degassed solution of the 2-bromopyrrole derivative (1.0 eq) and the pyrrole boronic acid derivative (1.5 eq) in a 10:1 mixture of dioxane and water, add Na₂CO₃ (2.0 eq).
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture at 100 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
If necessary, adjust the pH to 7 with a dilute acid (e.g., 2N HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Protocol for Vilsmeier-Haack Formylation
This is a general procedure for the formylation of electron-rich heterocycles.[9][10]
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 4-Methoxy-2,2'-bipyrrole (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (like DCM).
-
Add the solution of the bipyrrole to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 30 minutes, then extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
Visualized Workflows and Logic
Caption: General workflow for the Suzuki coupling step.
Caption: General workflow for the Vilsmeier-Haack formylation step.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the Streptomyces coelicolor pathway to 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, an intermediate in prodiginine biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in MßCD Feeding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in feeding experiments using Methyl-beta-cyclodextrin (MßCD).
Troubleshooting Guide
Low yields in MßCD-based feeding experiments can arise from various factors, from suboptimal complex formation to excessive cytotoxicity. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Question 1: Why is the solubility of my poorly soluble drug not significantly increasing after complexation with MßCD?
Answer: Several factors can influence the efficiency of MßCD inclusion complex formation, leading to lower than expected solubility enhancement.[1][2] Consider the following:
-
Molar Ratio of Drug to MßCD: The stoichiometry of the inclusion complex is critical. A 1:1 molar ratio is common, but the optimal ratio can vary depending on the guest molecule.[3] It is advisable to test a range of molar ratios (e.g., 1:1, 1:2, 2:1) to determine the most effective complexation.
-
Method of Complexation: The technique used to form the inclusion complex significantly impacts efficiency. Common methods include co-precipitation, kneading, and freeze-drying. The chosen method should be optimized for your specific drug.[4]
-
Physicochemical Properties of the Drug: The size, shape, and polarity of the guest molecule must be compatible with the hydrophobic cavity of the MßCD molecule for stable complex formation.[5][6]
-
pH and Temperature: The pH of the solution can affect the charge of the guest molecule, influencing its ability to enter the MßCD cavity.[5] Temperature can also impact the thermodynamics of complex formation.[3][6]
Question 2: I've confirmed complex formation, but I'm still observing low cellular uptake of my compound. What could be the issue?
Answer: Low cellular uptake despite successful complexation can be attributed to several factors related to the experimental conditions and cell type.
-
Suboptimal MßCD Concentration: The concentration of MßCD used in the feeding experiment is a critical parameter. While higher concentrations can increase the delivery of the guest molecule, they can also lead to cytotoxicity by excessively depleting membrane cholesterol.[7][8][9] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
-
Incubation Time: The duration of cell exposure to the MßCD-drug complex needs to be optimized. Insufficient incubation time may not allow for adequate cellular uptake, while prolonged exposure can increase cytotoxicity.[7][8]
-
Cell Type Specificity: Different cell lines exhibit varying sensitivities to MßCD and have different membrane compositions.[8][10][11] A concentration and incubation time that is optimal for one cell line may be suboptimal or toxic for another.
-
Serum in Media: The presence of serum in the culture medium can interfere with the action of MßCD, as serum components can interact with the cyclodextrin. Performing experiments in serum-free or low-serum media is often recommended, although this may also affect cell viability.
Question 3: My cells are showing signs of stress or dying after treatment with MßCD. How can I mitigate this cytotoxicity?
Answer: MßCD-induced cytotoxicity is a common concern and is primarily due to the extraction of cholesterol from the cell membrane, which can disrupt membrane integrity and cellular signaling.[12]
-
Determine the Maximum Tolerable Concentration: Perform a cell viability assay (e.g., MTT, LDH release) to determine the concentration range of MßCD that your specific cell line can tolerate without significant loss of viability.[8][13][14]
-
Optimize Incubation Time: Shorter incubation times can reduce cytotoxicity while still allowing for sufficient uptake of the guest molecule.[7]
-
Cholesterol-Saturated MßCD Control: To confirm that the observed effects are due to the delivery of your drug and not solely due to cholesterol depletion, include a control where cells are treated with MßCD that has been pre-saturated with cholesterol.[9]
-
Monitor Cell Morphology: Visually inspect the cells under a microscope during and after the experiment for any morphological changes, such as rounding up or detachment, which can be early indicators of cytotoxicity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MßCD enhances the delivery of hydrophobic compounds into cells?
A1: MßCD has a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows it to encapsulate hydrophobic "guest" molecules, forming an inclusion complex. This complex increases the aqueous solubility of the guest molecule, facilitating its delivery to the cell surface.[1][2] MßCD also transiently increases cell membrane permeability by extracting cholesterol, which can further enhance the uptake of the guest molecule.[15][16]
Q2: How can I confirm the formation of an MßCD-drug inclusion complex?
A2: Several analytical techniques can be used to confirm complex formation, including:
-
Phase Solubility Studies: Measuring the increase in the solubility of the drug in the presence of increasing concentrations of MßCD.
-
Spectroscopic Methods: Techniques like UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy can detect changes in the spectral properties of the drug upon inclusion in the MßCD cavity.[2]
-
Calorimetry: Isothermal Titration Calorimetry (ITC) can provide information on the thermodynamics and stoichiometry of the binding interaction.[3]
Q3: Can MßCD affect cellular signaling pathways?
A3: Yes. By depleting membrane cholesterol, MßCD disrupts the integrity of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[17] These rafts are important platforms for various signaling molecules. Disruption of lipid rafts can therefore modulate the activity of multiple signaling pathways, including those involved in cell survival, proliferation, and inflammation.[17][18]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times of MßCD for Various Cell Lines
| Cell Line | MßCD Concentration (mM) | Incubation Time | Reference(s) |
| D407 | 2.5 - 5 | 30 min - 2 hours | [7] |
| Jurkat T cells | 2.5 | 15 min | [19] |
| Adult Rat Ventricular Myocytes | 5 | 1 hour | [18] |
| PC12 | 0.12% (approx. 0.9 mM) | 24 hours (non-toxic) | [8] |
| HeLa | Varies (check specific study) | Varies (check specific study) | [10] |
| CHO-K1 | Varies (check specific study) | Varies (check specific study) | [10] |
| Vero | Up to 24 mM (for 30 min) | 30 min | [11] |
| BHK-21 | Up to 24 mM (for 30 min) | 30 min | [11] |
Note: These are starting recommendations. The optimal conditions must be determined empirically for each specific cell line and experimental setup.
Table 2: Troubleshooting Summary for Low Yields in MßCD Experiments
| Problem | Potential Cause | Recommended Action |
| Low Drug Solubility | Inefficient inclusion complex formation. | Optimize drug:MßCD molar ratio; test different complexation methods (kneading, co-precipitation). |
| Low Cellular Uptake | Suboptimal MßCD concentration or incubation time; cell-type specific effects. | Perform a dose-response and time-course experiment; consider serum-free media during incubation. |
| High Cytotoxicity | Excessive cholesterol depletion from the cell membrane. | Determine the maximum non-toxic MßCD concentration via a cell viability assay; shorten incubation time. |
| Inconsistent Results | Variability in MßCD preparation or experimental protocol. | Use MßCD from a consistent source; standardize all protocol steps, including cell density and media conditions.[20] |
Experimental Protocols
Protocol 1: Preparation of MßCD-Drug Inclusion Complex (Co-precipitation Method)
-
Dissolve the desired amount of MßCD in distilled water or an appropriate buffer to create a stock solution (e.g., 100 mM).
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO).
-
Slowly add the drug solution to the MßCD solution while stirring vigorously.
-
Continue stirring the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure or by dialysis.
-
Lyophilize (freeze-dry) the resulting aqueous solution to obtain the MßCD-drug inclusion complex as a powder.
-
Store the complex in a desiccator at room temperature.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of MßCD dilutions in serum-free or complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of MßCD. Include a vehicle control (medium without MßCD).
-
Incubate the cells for the desired experimental time (e.g., 1, 4, 24 hours).
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: A typical experimental workflow for an MßCD feeding experiment.
Caption: A troubleshooting decision tree for low yields in MßCD experiments.
Caption: MßCD-induced cholesterol depletion and its effect on cellular signaling.
References
- 1. icyclodextrin.com [icyclodextrin.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Methyl-β-cyclodextrin Enhances Tumor Cellular Uptake and Accumulation of α-Linolenic Acid-Paclitaxel Conjugate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholesterol Depletion Alters Cardiomyocyte Subcellular Signaling and Increases Contractility | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
This technical support center provides guidance on the stability and storage of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a key precursor in the biosynthesis of various natural products. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.[1][2] To minimize degradation, storage at 2-8°C is advisable, and the use of cold-chain transportation for delivery is also suggested.[2]
Q2: How should I handle the compound during experimental use?
A2: As a pyrrole-containing aldehyde, it is prudent to handle this compound in a well-ventilated area, preferably within a fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of the powder or its aerosols.
Q3: What are the potential signs of degradation?
A3: Visual signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the powder, or a noticeable change in its solubility characteristics. For quantitative assessment, chromatographic methods such as HPLC should be used to detect the appearance of impurity peaks.
Q4: Is this compound sensitive to light or air?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, atmosphere).2. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR).3. If degradation is suspected, use a fresh batch of the compound. |
| Compound has changed color | Exposure to light, air, or contaminants. | 1. Discard the discolored compound as its purity is compromised.2. Review storage and handling procedures to prevent future occurrences.3. Ensure containers are properly sealed and protected from light. |
| Difficulty dissolving the compound | Partial degradation leading to less soluble byproducts or use of an inappropriate solvent. | 1. Confirm the appropriate solvent for your application.2. Gently warm the solvent or use sonication to aid dissolution, while monitoring for any signs of degradation.3. If solubility issues persist, consider the compound's purity. |
Stability and Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde and pyrrole moieties. |
| Light | Amber vial or opaque container | To protect against light-induced degradation. |
| Container | Tightly sealed container | To prevent moisture absorption and exposure to air. |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol is based on general guidelines for stability testing of chemical substances.
-
Sample Preparation:
-
Divide a single batch of this compound into multiple samples.
-
Package each sample in a container that mimics the proposed long-term storage (e.g., amber glass vials with screw caps).
-
Some samples should be stored under the recommended conditions (2-8°C, inert atmosphere, dark) as controls.
-
Other samples should be exposed to stress conditions (e.g., elevated temperature, high humidity, UV light) to accelerate degradation.
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., 0, 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated studies).
-
-
Analysis:
-
At each time point, analyze a sample using a validated stability-indicating method, typically HPLC.
-
The analysis should quantify the amount of the active compound and detect any degradation products.
-
Monitor physical properties such as appearance, color, and solubility.
-
-
Data Evaluation:
-
Compare the results from the stressed samples to the control samples.
-
Identify and, if possible, characterize any significant degradation products.
-
Use the data to establish a retest period or shelf life for the compound under defined storage conditions.
-
Visualizations
References
How to overcome solubility issues with 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde.
Troubleshooting Guides and FAQs
Q1: What are the recommended initial solvents for dissolving this compound?
A1: Based on documented experimental use, the following solvents are recommended for initial solubility tests:
-
Methanol (MeOH): This solvent has been successfully used for dissolving the compound for use in biological assays and for purification by chromatography.[1]
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing stock solutions of organic compounds for biological screening. A dose-response analysis of this compound used DMSO as the solvent.[1] For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated DMSO (DMSO-d6) has been used.[1]
-
Ethyl Acetate (EtOAc): This solvent has been effectively used for the extraction of the compound from culture broths.[1] The resulting extract is then typically dried and re-dissolved in a solvent like methanol.[1]
Q2: I'm still facing solubility issues. What further steps can I take?
A2: If you are encountering difficulties in dissolving the compound, consider the following strategies:
-
Co-solvents: Try a mixture of solvents. For instance, a combination of a polar solvent like DMSO with a less polar one might enhance solubility. For NMR analysis, a mixture of deuterated chloroform (CDCl3) and DMSO-d6 has been reported for similar compounds.
-
Heating: Gently warming the solution can aid in dissolution. This should be done with caution, especially with volatile solvents, and the stability of the compound at elevated temperatures should be considered.
-
Sonication: Using an ultrasonic bath can help to break down solid particles and increase the rate of dissolution.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While this compound is not strongly acidic or basic, slight adjustments to the pH of aqueous co-solvent systems could potentially improve solubility.
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for solvent interaction, which can improve the dissolution rate. This can be achieved through careful grinding of the material.
Q3: How should I prepare a stock solution for biological assays?
A3: For biological assays, it is crucial to have a well-dissolved, high-concentration stock solution that can be diluted to the final experimental concentrations.
-
It is recommended to prepare a stock solution in 100% DMSO. Start by attempting to dissolve the compound at a concentration of 10 mM.
-
If solubility in DMSO is limited, you can try methanol. One study reported dissolving an ethyl acetate extract containing the compound in methanol to a final volume of 1 mL for bioassay screening.[1]
-
When diluting the stock solution into aqueous buffers or cell culture media, it is important to do so in a stepwise manner and with vigorous mixing to avoid precipitation of the compound. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: What is the recommended procedure for preparing a sample for NMR analysis?
A4: For NMR spectroscopy, the compound must be fully dissolved in a deuterated solvent to obtain high-quality spectra.
-
A typical concentration for ¹H NMR of a small molecule is 5-25 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.[2][3][4][5]
-
Deuterated dimethyl sulfoxide (DMSO-d6) has been successfully used as a solvent for ¹H and ¹³C NMR of this compound.[1]
-
Ensure the solution is clear and free of any particulate matter before transferring it to the NMR tube. Filtering the solution through a small plug of glass wool in a Pasteur pipette is recommended.[2][3][4]
Q5: Are there any known incompatibilities with common buffers or media?
A5: There is limited specific information on the incompatibility of this compound with specific buffers or media. However, as with many organic compounds that have limited aqueous solubility, rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause precipitation. To mitigate this, it is advisable to perform serial dilutions and to ensure vigorous mixing at each step. It is also recommended to visually inspect the final solution for any signs of precipitation before use in an experiment.
Data Presentation: Solubility Summary
| Solvent | Application | Observed Solubility | Concentration/Ratio |
| Methanol (MeOH) | Bioassays, Chromatography | Soluble | Used to dissolve extracts and for chromatography elution.[1] |
| Dimethyl Sulfoxide (DMSO) | Biological Assays, NMR | Soluble | Used for stock solutions and as a deuterated solvent (DMSO-d6) for NMR.[1] |
| Ethyl Acetate (EtOAc) | Extraction | Soluble | Used for liquid-liquid extraction from aqueous media.[1] |
| Chloroform (CHCl₃) / Methanol (MeOH) | Thin-Layer Chromatography | Soluble | Used as a mobile phase (e.g., 15:1 and 50:1 to 10:1 v/v). |
| Dioxane / Water | Chemical Synthesis | Soluble in mixture | A 10% water/dioxane mixture was used for a related bipyrrole derivative.[6] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weigh out the desired amount of this compound into a sterile glass vial.
-
Add the appropriate volume of high-purity solvent (e.g., DMSO or Methanol) to achieve the target concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Preparation of a Sample for NMR Spectroscopy
-
Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d6) to the vial.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool directly into a clean NMR tube.
-
The final volume in the NMR tube should be sufficient to cover the detection coils (typically a height of about 4-5 cm).
-
Cap the NMR tube and wipe the outside with a clean tissue before inserting it into the spectrometer.
Mandatory Visualization
Caption: Biosynthetic pathway of Prodigiosin from its precursors.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. mun.ca [mun.ca]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid when using 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Welcome to the technical support center for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid potential side reactions during their experiments with this key biosynthetic precursor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBC) and what is its primary application?
A1: this compound, often abbreviated as MBC, is a crucial precursor in the biosynthesis and chemical synthesis of a variety of bioactive natural products.[1][2] Its most notable application is in the synthesis of prodiginines, a class of red-pigmented alkaloids with a broad range of biological activities, including immunosuppressive, antimicrobial, and anticancer properties.[3][4] MBC forms the characteristic A and B rings of the prodiginine skeleton.
Q2: What are the general storage recommendations for MBC to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). The compound can be sensitive to light, air, and moisture. For long-term storage, temperatures of 2-8°C are recommended.[5]
Q3: What are the key reactive sites on the MBC molecule that I should be aware of during reaction planning?
A3: The two primary reactive sites on MBC are the aldehyde group and the electron-rich bipyrrole core. The aldehyde is susceptible to nucleophilic attack and is the key functional group for condensation reactions. The bipyrrole ring system is prone to electrophilic substitution and oxidation. Understanding the reactivity of these two sites is crucial for designing successful experiments and avoiding unwanted side reactions.
Troubleshooting Guide: Side Reactions to Avoid
This guide details potential side reactions that may occur when using this compound and provides actionable steps to mitigate them.
Issue 1: Low Yield or Failure of Condensation Reaction
The acid-catalyzed condensation of MBC with another pyrrole moiety to form a prodiginine is a common synthetic step. Low yields can be frustrating and are often attributable to several factors.
| Potential Cause | Troubleshooting/Avoidance Strategy | Experimental Protocol Reference |
| Degradation of MBC | MBC can be unstable over extended periods in solution. Prepare solutions fresh and use them promptly. One study noted a significant decrease in the concentration of a similar pyrrole-2-carboxaldehyde after 18 hours at 30°C in solution.[6] | When preparing for condensation, dissolve MBC in the reaction solvent immediately before adding other reagents. |
| Inappropriate pH | The condensation reaction is typically acid-catalyzed. However, strongly acidic or basic conditions can lead to degradation of the pyrrole rings. The optimal pH for prodigiosin biosynthesis is often near neutral or slightly alkaline (pH 7.0-9.0), suggesting the final product is more stable under these conditions. For chemical synthesis, mild acidic conditions are generally employed. | Use a mild acid catalyst such as a catalytic amount of a strong acid (e.g., HCl) or a weaker organic acid. Monitor the pH of the reaction mixture to avoid excessively acidic or basic conditions. |
| Sub-optimal Temperature | While some reactions require heat to proceed, high temperatures can promote decomposition of both the starting materials and the desired product. In biosynthetic studies, prodigiosin production is significantly reduced at temperatures above 30°C.[3][7][8] | Conduct the condensation reaction at room temperature or with gentle heating. If higher temperatures are necessary, carefully monitor the reaction progress and time to minimize degradation. |
Issue 2: Formation of Insoluble Black or Dark-Colored Precipitates (Polymerization)
The appearance of dark, insoluble materials is a common indicator of pyrrole polymerization, a significant side reaction.
| Potential Cause | Troubleshooting/Avoidance Strategy | Experimental Protocol Reference |
| Oxidative Polymerization | The electron-rich bipyrrole core of MBC is susceptible to oxidation, which can lead to the formation of polypyrrole-like materials. This is often accelerated by exposure to air (oxygen) and light.[9][10] | Perform reactions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Strongly Acidic Conditions | Strong acids can catalyze the polymerization of pyrroles. | Use the minimum amount of acid catalyst required to promote the desired condensation reaction. Consider using a milder Lewis acid catalyst if strong Brønsted acids are problematic. |
Issue 3: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
| Potential Cause | Troubleshooting/Avoidance Strategy | Experimental Protocol Reference |
| Over-oxidation of the Aldehyde | The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or prolonged exposure to air. This is a common reactivity pathway for aldehydes. | Avoid the use of strong oxidizing agents. If oxidation is a concern, consider protecting the aldehyde group, though this adds extra synthetic steps. A more practical approach is to perform the reaction under an inert atmosphere. |
| Reduction of the Aldehyde | If reducing agents are present, the aldehyde can be reduced to an alcohol (4-Methoxy-2,2'-bipyrrole-5-methanol). | Ensure all reagents and solvents are free from reducing impurities. |
| Electrophilic Substitution on the Bipyrrole Ring | The bipyrrole ring is activated towards electrophilic attack. Unwanted side reactions can occur if strong electrophiles are present. | Carefully consider all reagents in the reaction mixture to avoid unintended sources of electrophiles. |
| Formation of Self-Condensation Products | While less common, under certain conditions, the aldehyde may react with another molecule of MBC. | Control the stoichiometry of the reactants carefully, adding the limiting reagent slowly to the reaction mixture containing an excess of the other coupling partner. |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Condensation of MBC with a Pyrrole
This protocol is a generalized procedure for the synthesis of prodiginine analogs.
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or methanol) under an inert atmosphere.
-
In a separate flask, dissolve the second pyrrole derivative (1 equivalent) in the same solvent under an inert atmosphere.
-
-
Condensation Reaction:
-
To the solution of the second pyrrole, add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or HBr).
-
Slowly add the solution of MBC to the acidified pyrrole solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often accompanied by a distinct color change to deep red.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired prodiginine.[9]
-
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the experimental workflow and potential pitfalls, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of prodiginines from MBC.
Caption: A troubleshooting decision tree for addressing low yields in prodiginine synthesis.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized 2,2’–Bipyrroles: Building Blocks for Pyrrolic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. The Oxidation of Pyrrole. | Semantic Scholar [semanticscholar.org]
- 8. Extended 2,2′-Bipyrroles: New Monomers for Conjugated Polymers with Tailored Processability [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enzymatic Condensation of MBC and MAP
Welcome to the technical support center for the enzymatic condensation of 3-methyl-2-benzothiazolinone hydrazone (MBC, also known as MBTH) and 3-(dimethylamino)benzoic acid (MAP, also known as DMAB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the enzymatic condensation of MBC and MAP?
A1: The enzymatic condensation of MBC and MAP is a colorimetric assay. An enzyme, typically a laccase or peroxidase, catalyzes the oxidative coupling of MBC and MAP. In the initial step, the enzyme oxidizes MBC, which then reacts with MAP to form a colored indamine dye product.[1][2] The intensity of the color, which can be measured spectrophotometrically, is proportional to the enzyme activity.
Q2: Which enzymes can be used for this reaction?
A2: Laccases and peroxidases are the most common enzymes used for this condensation reaction.[1] It's important to note that for peroxidase-mediated reactions, the presence of hydrogen peroxide (H₂O₂) is required as an oxidizing agent.[1] Laccases, on the other hand, can catalyze the oxidation of MBC in the absence of H₂O₂.[1]
Q3: What is the optimal pH for the condensation reaction?
A3: The optimal pH can vary depending on the specific enzyme used. For laccase activity, a pH of around 6.5 is often optimal.[1] For peroxidase activity, a slightly more acidic pH of around 5.5 is typically preferred.[1] It is always recommended to determine the optimal pH for your specific enzyme and experimental conditions.
Q4: At what wavelength should I measure the absorbance of the colored product?
A4: The resulting indamine dye from the condensation of MBC and MAP typically exhibits a maximum absorbance around 590 nm, producing a deep purple-blue color.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Color Development | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect pH: The reaction buffer pH is outside the optimal range for the enzyme. 3. Missing Cofactors/Co-substrates: For peroxidases, hydrogen peroxide (H₂O₂) might be missing or degraded. 4. Substrate Degradation: MBC or MAP solutions may have degraded over time. 5. Enzyme Inhibition: Components in the sample or buffer may be inhibiting the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate. Ensure proper storage conditions (e.g., -20°C for long-term storage). 2. Optimize pH: Prepare a pH curve to determine the optimal pH for your enzyme.[4] 3. Add Fresh H₂O₂: For peroxidase assays, prepare fresh H₂O₂ solution. 4. Prepare Fresh Substrate Solutions: Prepare fresh solutions of MBC and MAP, protecting them from light. 5. Identify and Remove Inhibitors: Analyze the sample for known inhibitors. Consider sample purification steps like dialysis or gel filtration. |
| High Background Signal | 1. Auto-oxidation of Substrates: Non-enzymatic oxidation of MBC or MAP can occur, leading to color formation. 2. Contaminated Reagents: Buffers or water used may be contaminated with oxidizing agents. | 1. Run a Blank Reaction: Perform a control reaction without the enzyme to measure the rate of auto-oxidation. Subtract this from the sample readings. 2. Use High-Purity Reagents: Use high-quality, purified water and analytical grade reagents. |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: Variations in reaction temperature can significantly affect enzyme activity.[4] 2. Pipetting Errors: Inaccurate pipetting of enzyme or substrates leads to variability. 3. Timing of Measurements: Inconsistent timing of absorbance readings can affect results, especially in kinetic assays. | 1. Maintain Constant Temperature: Use a water bath or incubator to ensure a constant and optimal reaction temperature.[4] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Standardize Measurement Times: Use a timer and take readings at consistent intervals for kinetic assays, or at a fixed endpoint for endpoint assays. |
| Precipitate Formation in the Reaction Mixture | 1. Low Solubility of Substrates or Product: The concentration of MBC, MAP, or the resulting dye may exceed its solubility in the reaction buffer. 2. Protein Precipitation: The enzyme itself may be precipitating due to non-optimal buffer conditions. | 1. Adjust Substrate Concentrations: Lower the concentrations of MBC and MAP. The addition of a small amount of a co-solvent like methanol might improve solubility, but its effect on enzyme activity must be tested.[5] 2. Optimize Buffer Composition: Screen different buffer systems and ionic strengths to improve enzyme stability. |
Data Presentation
Table 1: Recommended Reaction Conditions for Laccase and Peroxidase
| Parameter | Laccase | Peroxidase | Reference(s) |
| Optimal pH | 6.5 | 5.5 | [1] |
| Buffer System | Phosphate Buffer (100 mM) | Acetate Buffer (50 mM) | [1] |
| Co-substrate | None | Hydrogen Peroxide (H₂O₂) | [1] |
| Wavelength (λmax) | ~590 nm | ~590 nm | [3] |
Table 2: Molar Extinction Coefficients of Common Chromogenic Substrates
| Substrate/Product | Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions | Reference(s) |
| Indamine Dye (from MBC + MAP) | 53,000 M⁻¹ cm⁻¹ | 590 | - | [3] |
| Oxidized ABTS | 36,000 M⁻¹ cm⁻¹ | 420 | pH 5.0 | [6] |
| Oxidized Syringaldazine | 65,000 M⁻¹ cm⁻¹ | 525 | - | - |
Experimental Protocols
Protocol 1: Laccase-Mediated Condensation of MBC and MAP
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer at pH 6.5.
-
Prepare a 1 mM solution of MBC (MBTH) in the phosphate buffer.
-
Prepare a 2.5 mM solution of MAP (DMAB) in the phosphate buffer.
-
Prepare the laccase enzyme solution of the desired concentration in the phosphate buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
MAP solution
-
MBC solution
-
-
Initiate the reaction by adding the laccase enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Measure the absorbance at 590 nm using a spectrophotometer.
-
-
Controls:
-
Blank: Replace the enzyme solution with the phosphate buffer to account for any non-enzymatic color formation.
-
Positive Control: Use a known active laccase to ensure the assay is working correctly.
-
Protocol 2: Peroxidase-Mediated Condensation of MBC and MAP
-
Reagent Preparation:
-
Prepare a 50 mM acetate buffer at pH 5.5.
-
Prepare a 1 mM solution of MBC (MBTH) in the acetate buffer.
-
Prepare a 2.5 mM solution of MAP (DMAB) in the acetate buffer.
-
Prepare a stock solution of hydrogen peroxide (H₂O₂). The final concentration in the assay will need to be optimized (e.g., 13 mM).[1]
-
Prepare the peroxidase enzyme solution of the desired concentration in the acetate buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the following in order:
-
Acetate buffer (to make up the final volume)
-
MAP solution
-
MBC solution
-
Hydrogen peroxide solution
-
-
Initiate the reaction by adding the peroxidase enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for a defined period.
-
Measure the absorbance at 590 nm using a spectrophotometer.
-
-
Controls:
-
Blank: Replace the enzyme solution with the acetate buffer.
-
No H₂O₂ Control: Omit the hydrogen peroxide to confirm its necessity for the peroxidase reaction.
-
Positive Control: Use a known active peroxidase (e.g., horseradish peroxidase) to validate the assay setup.
-
Visualizations
Caption: General experimental workflow for the enzymatic condensation of MBC and MAP.
References
- 1. 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of manganese peroxidase activity with 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, characterization of laccase from Pleurotus ostreatus HK35, and optimization for congo red biodecolorization using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Purification challenges of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). The information provided is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound (MBC)?
A1: this compound is a natural product that can be isolated from cultures of various Streptomyces species, such as Streptomyces albus.[1][2] It is a biosynthetic intermediate in the production of prodiginine and tambjamine natural products.[1][2][3] Additionally, several synthetic routes have been developed for the laboratory synthesis of MBC and its analogs.[4][5]
Q2: What are the primary methods for purifying MBC?
A2: The purification of MBC, from either natural product extracts or synthetic reaction mixtures, typically involves a combination of chromatographic techniques. The most commonly employed methods are:
-
Solvent Extraction: Initial purification from culture broths is often achieved by extraction with an organic solvent like ethyl acetate.[1]
-
Silica Gel Column Chromatography: This is a standard method for separating MBC from other metabolites or reaction byproducts. Common solvent systems include chloroform-methanol and hexane-ethyl acetate gradients.[1]
-
Size-Exclusion Chromatography: Sephadex LH-20 gel filtration chromatography using methanol as the eluent is frequently used, particularly for purifying natural product extracts.[1]
Q3: What are the potential stability issues with MBC during purification?
A3: Pyrrole compounds, especially those with aldehyde functionalities, can be sensitive to acidic conditions, light, and air. Pyrroles are prone to polymerization in the presence of strong acids.[6] The aldehyde group can be susceptible to oxidation. Therefore, it is advisable to handle the compound efficiently, avoid prolonged exposure to harsh conditions, and use freshly distilled solvents when possible. It is also good practice to store the purified compound under an inert atmosphere and protected from light.
Q4: How can I monitor the purity of MBC during fractionation?
A4: The purity of fractions can be monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For TLC, a common developing solvent system is chloroform-methanol (e.g., 15:1 v/v), with visualization under UV light (254 nm) or by staining with iodine.[1] HPLC analysis can provide a more quantitative assessment of purity.[2]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Potential Cause | Solution |
| Compound does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol to the mobile phase can be effective. A "methanol purge" at the end of the column run can strip off strongly bound compounds.[7] |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8] | |
| Poor separation of MBC from impurities. | The solvent system is not optimized. | Systematically test different solvent systems using TLC to find one that provides good separation (a ΔRf of at least 0.2). |
| The column was overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing or slurry packing methods should be performed carefully. | |
| Compound elutes with tailing. | Interactions between the compound and active sites on the silica. | Add a small amount of a modifier to the eluent. For example, if the compound is basic, a small amount of triethylamine can be added. If it is acidic, a small amount of acetic acid may help.[7] |
| The flow rate is too fast. | A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve peak shape. |
Sephadex LH-20 Chromatography
| Problem | Potential Cause | Solution |
| Slow flow rate. | The gel has become compressed. | Sephadex LH-20 can compress easily under pressure. Run the column under gravity flow and avoid applying external pressure. |
| Fine particles are clogging the column. | Allow the Sephadex LH-20 to swell completely in the solvent and decant any fine particles before packing the column. | |
| Poor resolution. | Improper column packing. | Ensure the column is packed evenly. The gel bed should be homogeneous. |
| The sample was not loaded correctly. | Dissolve the sample in a minimal amount of the mobile phase and apply it carefully to the top of the gel bed as a narrow band. |
Experimental Protocols
General Workflow for Isolation of MBC from Streptomyces
Caption: General workflow for the isolation of MBC from Streptomyces.
Detailed Steps:
-
Fermentation and Extraction:
-
Culture the Streptomyces strain in a suitable liquid medium (e.g., R5A medium) for several days.[1]
-
Separate the culture supernatant from the mycelia by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.[1]
-
-
Sephadex LH-20 Gel Filtration:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol and collect fractions.[1]
-
Monitor the fractions by TLC or a bioassay to identify those containing MBC.
-
Pool the active fractions and concentrate.
-
-
Silica Gel Chromatography:
-
Dissolve the partially purified material in a minimal amount of a non-polar solvent.
-
Apply to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient or a chloroform-methanol gradient.[1]
-
Collect fractions and monitor by TLC to identify those containing pure MBC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Data Presentation
The following table can be used to log and compare the results of different purification strategies.
| Purification Step | Starting Material (mg) | Recovered Material (mg) | Yield (%) | Purity (by HPLC, %) | Notes (e.g., Solvent System) |
| Ethyl Acetate Extraction | N/A | ||||
| Sephadex LH-20 | Methanol | ||||
| Silica Gel Chromatography | e.g., Hexane:EtOAc (2:1) | ||||
| Recrystallization |
Mandatory Visualizations
Biosynthetic Pathway of Prodiginines featuring MBC
The biosynthesis of prodiginines is a bifurcated pathway where this compound (MBC) is a key intermediate. MBC is synthesized from proline, serine, and methionine and is then condensed with a monopyrrole moiety to form the final prodiginine structure.
References
- 1. Frontiers | Natural products, including a new caboxamycin, from Streptomyces and other Actinobacteria isolated in Spain from storm clouds transported by Northern winds of Arctic origin [frontiersin.org]
- 2. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing Prodigiosin Production in Serratia marcescens
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the production of prodigiosin and its precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), in Serratia marcescens.
Troubleshooting Guide
This guide addresses common issues encountered during prodigiosin production experiments in a question-and-answer format.
Question: Why is my Serratia marcescens culture not producing the characteristic red pigment (prodigiosin)?
Answer: Several factors can inhibit or reduce prodigiosin production. Consider the following:
-
Temperature: Serratia marcescens typically produces prodigiosin at temperatures between 25°C and 32°C.[1][2] Production is often significantly inhibited at temperatures above 37°C.[3][4]
-
pH of the Medium: The optimal pH for prodigiosin production is generally around 7.0.[2][5] Deviations from this can lead to decreased yields.
-
Media Composition: The presence or absence of specific nutrients can drastically affect pigment production. Some strains may require specific amino acids, like proline, or have reduced production in the presence of high glucose concentrations due to catabolite repression.[6][7]
-
Aeration: Adequate aeration is crucial for prodigiosin synthesis. Shaking cultures at speeds around 150-180 rpm is commonly reported to be effective.[2][6] Static cultures may not produce pigment.[2]
-
Strain Variation: Not all strains of Serratia marcescens are capable of producing prodigiosin.[7] Some clinical isolates, for instance, are non-pigmented.[8]
-
Growth Phase: Prodigiosin is a secondary metabolite, meaning its production typically begins in the late logarithmic or stationary phase of growth.[9]
Question: The prodigiosin yield from my culture is very low. How can I increase it?
Answer: To enhance prodigiosin yield, you can optimize several culture parameters:
-
Medium Optimization: Experiment with different carbon and nitrogen sources. Sucrose, peptone, and oils (like olive oil or those from oil seed cakes) have been shown to increase production.[6][9][10] The addition of Tween 80 can also enhance yield.[6]
-
Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) or a Box-Behnken design to systematically optimize media components and culture conditions for your specific strain.[6]
-
Genetic Engineering: Overexpression of positive regulators of the prodigiosin biosynthesis gene cluster (pig cluster), such as OmpR and PsrA, can significantly increase yields.[11]
-
Mutagenesis: Random mutagenesis using UV irradiation or chemical mutagens can be employed to screen for overproducing mutants.[9]
Question: I am having trouble extracting prodigiosin from the bacterial cells. What is an effective method?
Answer: Prodigiosin is an intracellular, water-insoluble pigment.[9] Effective extraction requires the use of organic solvents.
-
Solvent Choice: Methanol, ethanol, and acetone are commonly used for extraction.[2][12] Acidified ethanol (e.g., with 1M HCl) is also frequently reported to be efficient.[13][14]
-
Extraction Procedure:
-
Centrifuge your culture to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in your chosen organic solvent.
-
Vortex vigorously to lyse the cells and release the pigment.
-
Centrifuge again to separate the cell debris from the pigment-containing solvent.
-
Collect the supernatant which now contains the extracted prodigiosin.
-
Frequently Asked Questions (FAQs)
What is MBC in the context of Serratia marcescens?
MBC stands for 4-methoxy-2,2'-bipyrrole-5-carbaldehyde. It is one of the two immediate precursors required for the biosynthesis of prodigiosin. The other precursor is 2-methyl-3-amylpyrrole (MAP).[8] The condensation of MBC and MAP forms the final prodigiosin pigment.[15]
What is the role of the pig gene cluster?
The pig gene cluster in Serratia marcescens contains the genes responsible for the biosynthesis of prodigiosin.[16][17] These genes encode the enzymes that catalyze the various steps in the production of the precursors MBC and MAP, as well as their final condensation.[16]
At what wavelength can I quantify prodigiosin?
Prodigiosin exhibits a characteristic absorbance peak in the visible spectrum. When dissolved in acidified ethanol or methanol, the maximum absorbance is typically measured between 534 nm and 538 nm.[5][10][12]
Are there any specific safety precautions I should take when working with Serratia marcescens?
Yes. While many environmental strains are harmless, Serratia marcescens is an opportunistic pathogen and can cause infections in immunocompromised individuals.[18] Standard laboratory practices for Biosafety Level 2 (BSL-2) organisms should be followed, including the use of personal protective equipment (PPE) and proper waste disposal procedures.
Quantitative Data Summary
Table 1: Optimized Media Compositions for Enhanced Prodigiosin Production
| Component | Concentration (g/L) | Reference |
| Sucrose | 16.29 | [6] |
| Peptone | 11.76 | [6] |
| Tween 80 | 2.64 | [6] |
| MgSO₄ and FeSO₄ | 2 | [6] |
| Proline | 1 | [6] |
| Peanut Oil Seed Cake Powder | 40 (4%) | [10] |
| Sucrose (with oil cake) | 20 (2%) | [10] |
| Cassava Wastewater ("manipueira") | 60 (6%) | [7] |
| Mannitol (with cassava wastewater) | 20 (2%) | [7] |
Table 2: Optimal Culture Conditions for Prodigiosin Production
| Parameter | Optimal Value | Reference(s) |
| Temperature | 25-32°C | [1][2] |
| pH | 7.0 - 8.0 | [2][5][9] |
| Incubation Time | 36 - 72 hours | [2][7][10] |
| Agitation | 150 - 180 rpm | [2][6] |
Experimental Protocols
Protocol 1: Culturing Serratia marcescens for Prodigiosin Production
-
Prepare the optimized fermentation medium as detailed in Table 1 or a standard medium like Luria-Bertani (LB) broth.
-
Inoculate the sterile medium with a fresh overnight culture of Serratia marcescens (typically a 1-2% inoculum).
-
Incubate the culture at 28-30°C with shaking at 150-180 rpm for 48-72 hours.[2][6][10]
-
Monitor for the development of the characteristic red pigmentation, which indicates prodigiosin production.
Protocol 2: Extraction and Quantification of Prodigiosin
-
Harvest Cells: Transfer a known volume of your culture to a centrifuge tube and centrifuge at 8,000-10,000 rpm for 10-20 minutes to pellet the cells.[5][12]
-
Solvent Extraction: Discard the supernatant and resuspend the cell pellet in a suitable volume of acidified ethanol (e.g., 1 M HCl in absolute ethanol).[13][14]
-
Cell Lysis: Vortex the mixture vigorously for several minutes to ensure complete cell lysis and pigment extraction.
-
Clarify Extract: Centrifuge the mixture again at high speed (e.g., 10,000 rpm) for 10-20 minutes to pellet cell debris.[12]
-
Spectrophotometry: Carefully transfer the clear, red supernatant to a cuvette. Measure the absorbance at the wavelength of maximum absorption for prodigiosin (around 535 nm), using acidified ethanol as a blank.[19][20]
Visualizations
Caption: Prodigiosin biosynthesis is a bifurcated pathway involving the synthesis and condensation of MBC and MAP.
Caption: A streamlined workflow for the production, extraction, and quantification of prodigiosin.
Caption: Key transcriptional regulators influencing the expression of the prodigiosin (pig) operon.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermoregulation of Prodigiosin Biosynthesis by Serratia marcescens is Controlled at the Transcriptional Level and Requires HexS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 5. ijsr.net [ijsr.net]
- 6. mdpi.com [mdpi.com]
- 7. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 10. Optimization of prodigiosin biosynthesis by Serratia marcescens using unconventional bioresources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Improving prodigiosin production by transcription factor engineering and promoter engineering in Serratia marcescens [frontiersin.org]
- 12. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient recombinant production of prodigiosin in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodigiosin synthesis in mutants of Serratia marcesens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]
- 19. Statistical Optimization and Characterization of Prodigiosin from a Marine Serratia rubidaea RAM_Alex - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 20. 4.2. Quantification of Prodigiosin [bio-protocol.org]
Validation & Comparative
A Comparative Guide to Synthetic vs. Natural 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For researchers and professionals in drug development, the choice between sourcing a bioactive compound via chemical synthesis versus isolation from a natural source is a critical decision. This guide provides a detailed comparison of synthetic and naturally derived 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a key biosynthetic intermediate for a range of pyrrolylpyrromethene natural products.
Overview of this compound (MBC)
This compound is a crucial precursor in the biosynthesis of numerous bioactive compounds, including prodigiosin, streptorubin B, and tambjamines. Its unique structure, featuring a 4-methoxy-2,2'-bipyrrole core, makes it a valuable building block for the synthesis of both natural and unnatural products with potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are consistent regardless of its origin.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Monoisotopic Mass | 190.074227566 Da |
| Appearance | White to off-white powder |
Comparative Analysis: Synthetic vs. Natural Sourcing
The primary distinctions between synthetic and natural MBC lie in their production methods, scalability, and the context of their application.
| Parameter | Synthetic MBC | Natural MBC |
| Source | Chemical synthesis from commercially available precursors. | Isolated from cultures of Streptomyces species, such as Streptomyces albus HUT6047. |
| Production | Facile, versatile, and cost-effective routes have been developed. | Involves fermentation, extraction, and multi-step chromatographic purification. |
| Scalability | Synthetic routes are well-suited for large-scale production. | Scaling up requires large-volume fermentation and extraction, which can be resource-intensive. |
| Purity | High purity achievable through standard chemical purification techniques. | High purity is achievable, but requires extensive purification to remove other metabolites. |
Performance and Application Data
Recent studies have demonstrated the interchangeability of synthetic and natural MBC, confirming their identical chemical structure and biological activity.
Structural Equivalence: The structural identity of natural MBC isolated from Streptomyces albus HUT6047 and synthetically produced MBC has been confirmed through comparative ¹H-NMR spectroscopy.
Biological Activity: A key study on the strobilation of the moon jellyfish, Aurelia coerulea, revealed that natural MBC inhibits this process. To confirm this finding and rule out the effects of any co-purified contaminants, synthetic MBC was tested and found to replicate the activity of the natural compound. Synthetic MBC was shown to arrest strobilation in a dose-dependent manner, with a minimum effective concentration of 6.3 µM, without inducing cytotoxicity. This provides strong evidence that the biological activity is inherent to the MBC molecule itself, irrespective of its source.
Experimental Protocols
Synthesis of this compound
Facile and versatile synthetic routes for the preparation of MBC and its derivatives have been developed. One reported method involves a two-step synthesis from commercially available 4-methoxy-3-pyrolin-2-one. While the full detailed protocol from the primary literature requires access to the cited papers, a general representation of a synthetic approach involves the coupling of two pyrrole rings followed by functional group manipulation to introduce the aldehyde. A Suzuki coupling reaction, for example, can be employed as described for analogous compounds.
Example Step (Suzuki Coupling for Bipyrrole Formation):
-
A solution of a protected 5-bromopyrrole-2-carboxaldehyde and a pyrrole-2-boronic acid derivative in a solvent mixture (e.g., 10% water/dioxane) is degassed.
-
A palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃) are added to the mixture.
-
The reaction mixture is heated (e.g., to 100 °C) for several hours.
-
Upon completion, the reaction is quenched with water, and the pH is adjusted to 7.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified, typically by column chromatography, to yield the 2,2'-bipyrrole core, which can be further modified to yield MBC.
Isolation of Natural this compound
The following protocol outlines the isolation of MBC from the culture of Streptomyces albus HUT6047.
-
Cultivation: Streptomyces albus HUT6047 is cultured in a suitable medium (e.g., YM medium) at 28°C with shaking for 3 days.
-
Extraction: The culture supernatant (e.g., 26 L) is extracted twice with an equal volume of ethyl acetate (EtOAc). The organic phases are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Initial Purification: The crude extract is subjected to gel filtration chromatography using Sephadex LH-20 with methanol (MeOH) as the eluent.
-
Bioassay-Guided Fractionation: Fractions are collected and tested for their biological activity (e.g., inhibition of jellyfish strobilation) to identify those containing the active compound.
-
Silica Gel Chromatography: The active fractions are combined and further purified by silica gel chromatography using a gradient of solvents, such as chloroform-methanol or hexane-EtOAc.
-
Final Purification (HPLC): The final purification of MBC is achieved by high-performance liquid chromatography (HPLC) to yield the pure natural product.
Visualized Workflows and Pathways
Caption: Comparative workflow for synthetic vs. natural MBC.
Caption: MBC as a key intermediate in biosynthesis.
Conclusion
The evidence strongly indicates that synthetic and natural this compound are chemically and biologically identical. The synthetic compound has been successfully used to validate the biological effects observed with the naturally isolated molecule.
For researchers, the choice between the two sources will likely depend on practical considerations:
-
Scalability: For studies requiring large quantities of MBC, chemical synthesis offers a more reliable and scalable route.
-
Context: For studies focused on the natural roles of MBC in its native biological system, isolation from the source organism may be preferred.
Ultimately, the availability of robust synthetic methods provides a significant advantage, ensuring a consistent and scalable supply of this important building block for research and development in medicinal chemistry and chemical biology.
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde vs other prodigiosin precursors
An In-depth Comparison of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and Other Precursors in Prodigiosin Biosynthesis
Prodigiosin, a vibrant red pigment produced by several bacteria, most notably Serratia marcescens, has garnered significant attention from the scientific community for its potent immunosuppressive and anticancer properties. The biosynthesis of this complex tripyrrole molecule follows a bifurcated pathway, where two key precursors are synthesized independently and then enzymatically condensed to form the final product. This guide provides a comprehensive comparison of the principal precursors, with a focus on the performance of this compound (MBC) against other alternatives, supported by experimental data and detailed protocols for researchers in drug development and related fields.
The Two Arms of Prodigiosin Synthesis: MBC and MAP
The production of prodigiosin is a fascinating example of metabolic engineering in nature. It involves two separate biosynthetic branches that converge in the final condensation step. The two primary precursors at the heart of this process are:
-
This compound (MBC): A bipyrrole aldehyde, the synthesis of which begins with the amino acid L-proline.[1][2][3]
-
2-methyl-3-n-amyl-pyrrole (MAP): A monopyrrole derivative synthesized from pyruvate and 2-octenal.[2][3][4]
The final step in prodigiosin biosynthesis is the condensation of one molecule of MBC with one molecule of MAP, a reaction catalyzed by the enzyme PigC.[3][5] Understanding the efficiency and availability of these precursors is paramount for optimizing prodigiosin yields in both natural and engineered production systems.
Quantitative Comparison of Precursor Performance
While both MBC and MAP are essential for prodigiosin synthesis, their relative impact on the final yield can be evaluated through feeding experiments with mutant strains of Serratia marcescens that are deficient in the synthesis of one of the precursors.
A study involving white strains of S. marcescens, which are naturally deficient in prodigiosin production, demonstrated the differential roles of MBC and MAP.[1][6] When these strains were supplied with MBC alone, some were able to produce a pigment, although in many cases it was not prodigiosin.[1][6] However, a specific class of these mutants only produced the characteristic red pigment of prodigiosin when they were supplied with both MBC and MAP.[1][6] This suggests that for certain genetic backgrounds, the availability of both precursors is the limiting factor.
While direct head-to-head quantitative yield data from feeding experiments with wild-type Serratia marcescens is not extensively published, studies on heterologous expression systems and mutant strains provide valuable insights. The following table summarizes the qualitative outcomes observed in feeding experiments with Serratia marcescens mutants.
| Precursor Fed | Mutant Strain Type | Observed Outcome | Reference |
| MBC | MAP synthesis deficient | Prodigiosin Production | [1][6] |
| MAP | MBC synthesis deficient | No Prodigiosin Production | [1][6] |
| MBC + MAP | Deficient in both pathways | Prodigiosin Production | [1][6] |
This qualitative data strongly indicates that while MBC is a crucial component, the condensation to prodigiosin cannot occur without the presence of MAP. Therefore, the efficiency of prodigiosin production is critically dependent on the balanced supply of both precursors.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed protocols for precursor feeding experiments and the subsequent extraction and quantification of prodigiosin.
Protocol 1: Precursor Feeding Experiment Using Serratia marcescens Mutants
This protocol describes a cross-feeding experiment to qualitatively assess the role of MBC and MAP in prodigiosin synthesis using mutant strains of Serratia marcescens.
Materials:
-
Wild-type Serratia marcescens (pigment-producing)
-
Mutant Serratia marcescens strain deficient in MBC synthesis (e.g., a pigA mutant)
-
Mutant Serratia marcescens strain deficient in MAP synthesis (e.g., a pigD mutant)
-
Peptone-glycerol (PG) agar plates
-
Sterile inoculation loops or toothpicks
-
Incubator at 28-30°C
-
Synthetically prepared or purified MBC and MAP
Procedure:
-
Prepare PG agar plates.
-
Using a sterile inoculation loop, streak the wild-type and mutant strains on separate PG agar plates to serve as controls.
-
For the cross-feeding experiment, make a single streak of the MBC-deficient mutant down the center of a fresh PG agar plate.
-
Make a perpendicular streak of the MAP-deficient mutant that comes close to, but does not touch, the central streak of the MBC-deficient mutant.
-
For direct feeding, streak the respective mutant strains on separate plates and place a sterile filter paper disc impregnated with a known concentration of the corresponding precursor (MBC for the MBC-deficient mutant, MAP for the MAP-deficient mutant) near the streak.
-
Incubate all plates at 28-30°C for 48-72 hours.
-
Observe the plates for the appearance of the characteristic red prodigiosin pigment at the intersection of the streaks (in the cross-feeding experiment) or along the streak near the precursor disc (in the direct feeding experiment).
Protocol 2: Extraction and Quantification of Prodigiosin
This protocol details the extraction of prodigiosin from bacterial cultures and its quantification using spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial culture broth
-
Centrifuge and centrifuge tubes
-
Acidified ethanol (e.g., 1 M HCl in ethanol) or methanol.[7]
-
Spectrophotometer
-
HPLC system with a C18 column
-
Methanol:water (60:40) mobile phase[8]
-
Prodigiosin standard
Procedure:
A. Extraction:
-
Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and resuspend the cell pellet in a known volume of acidified ethanol or methanol.[7]
-
Vortex vigorously for 5 minutes to lyse the cells and extract the pigment.
-
Centrifuge again to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted prodigiosin.
B. Spectrophotometric Quantification:
-
Measure the absorbance of the prodigiosin extract at 535 nm using a spectrophotometer. Use acidified ethanol/methanol as a blank.
-
The concentration of prodigiosin can be estimated, though it's important to note that this method is less precise than HPLC due to potential interfering substances.
C. HPLC Quantification:
-
Filter the prodigiosin extract through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered extract into the HPLC system.
-
Elute the prodigiosin isocratically using a methanol:water (60:40) mobile phase at a flow rate of 1 ml/min.[8]
-
Detect the prodigiosin peak by monitoring the absorbance at 535 nm.
-
Quantify the prodigiosin concentration by comparing the peak area to a standard curve generated with a purified prodigiosin standard.[9][10][11]
Visualizing the Prodigiosin Biosynthetic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the prodigiosin biosynthetic pathway and a typical experimental workflow for precursor analysis.
Caption: The bifurcated biosynthetic pathway of prodigiosin.
Caption: Experimental workflow for precursor performance analysis.
Conclusion
The biosynthesis of prodigiosin offers a compelling system for studying secondary metabolism and presents significant opportunities for biotechnological applications. Both this compound (MBC) and 2-methyl-3-n-amyl-pyrrole (MAP) are indispensable for the formation of this bioactive pigment. While MBC forms the core bipyrrole structure, the condensation reaction is critically dependent on the availability of MAP. For researchers aiming to maximize prodigiosin production, a thorough understanding of the biosynthetic pathway and the implementation of robust experimental protocols for precursor analysis are essential. Future research focusing on the quantitative impact of feeding both MBC and MAP to high-producing strains of Serratia marcescens will be invaluable for the industrial-scale production of this promising therapeutic agent.
References
- 1. Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Structure of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde: A Comparative Guide to NMR and MS Analysis
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel or synthesized compounds is paramount. This guide provides a detailed comparison and validation of the structure of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, a key biosynthetic intermediate for various natural products, through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The presented data and protocols offer a benchmark for its characterization.
Comparative Spectroscopic Data
The structural elucidation of this compound relies on the complementary information provided by NMR and MS. While NMR spectroscopy maps the carbon-hydrogen framework and the connectivity of atoms, high-resolution mass spectrometry confirms the elemental composition with high accuracy.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the coupling constants (J), in Hertz (Hz), reveal information about the connectivity of neighboring protons.
Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆ [1]
| Assignment | ¹H NMR (ppm, J in Hz) | ¹³C NMR (ppm) |
| OCH₃ | 3.84 (3H, s) | 57.8 (q) |
| Pyrrole H | 6.12 (1H, d, J = 1.5 Hz) | 90.9 (d) |
| Pyrrole H | 6.27 (1H, s) | 108.2 (d) |
| Pyrrole H | 6.75 (1H, brs) | 109.3 (d) |
| Pyrrole H | 6.91 (1H, brs) | 120.4 (d) |
| CHO | 9.30 (1H, s) | 171.6 (d) |
| NH | 11.24 (1H, brs) | - |
| NH | 11.42 (1H, brs) | - |
| Pyrrole C | - | 117.3 (s) |
| Pyrrole C | - | 123.4 (s) |
| Pyrrole C | - | 133.2 (s) |
| Pyrrole C-O | - | 158.6 (s) |
s = singlet, d = doublet, q = quartet, brs = broad singlet
For comparative purposes, the spectral data of similar bipyrrole structures are valuable. For instance, the synthesis of various alkylated and halogenated 2,2'-bipyrrole-5-carboxaldehydes has been reported, with their NMR data providing a reference for assessing the influence of different substituents on the chemical shifts.[2][3]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful technique to determine the precise molecular weight and elemental formula of a compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound [1]
| Analysis | Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) | Positive |
| Adduct | [M+Na]⁺ | - |
| Calculated m/z | C₁₀H₁₀N₂O₂Na | 213.0640 |
| Observed m/z | - | 213.0631 |
The excellent agreement between the calculated and observed mass-to-charge ratio (m/z) confirms the elemental formula C₁₀H₁₀N₂O₂, which is consistent with the proposed structure of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, in this case, dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: NMR spectra were recorded on a JEOL ECA-600 spectrometer.[1] This instrument is equipped with a field gradient accessory.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Data Referencing: The chemical shifts (δ) are recorded in parts per million (ppm) and referenced to the residual solvent peak.
-
Coupling Constants: The coupling constants (J) in the ¹H NMR spectrum are reported in Hertz (Hz).[1]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol.
-
Instrumentation: The analysis was performed using an electrospray ionization-mass spectrometry (ESI-MS) instrument.[1]
-
Ionization: The sample is introduced into the ESI source where it is ionized, in this case, in positive ion mode to form the sodium adduct [M+Na]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
Data Analysis: The observed m/z is compared to the calculated m/z for the expected elemental formula to confirm the molecular composition.
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow and the interplay of the analytical techniques in the structural validation of this compound.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Synthetic 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of synthetic 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a key biosynthetic precursor to the potent prodigiosin and tambjamine natural products. While direct broad-spectrum biological activity data for MBC is nascent, this document consolidates the known information and presents a clear path for its further investigation.
Executive Summary
This compound (MBC) is a pivotal intermediate in the biosynthesis of the prodiginine and tambjamine families of alkaloids, which are renowned for their diverse and potent biological activities, including anticancer, antimicrobial, and immunosuppressive effects. To date, the only reported biological activity of synthetic MBC is the arrest of strobilation in the moon jellyfish Aurelia coerulea with a minimum effective concentration of 6.3 µM, a phenomenon observed without accompanying cytotoxicity.[1][2] This guide compares this specific activity with the well-documented, broad-spectrum bioactivities of its derivatives and outlines experimental protocols to systematically evaluate the anticancer and antimicrobial potential of synthetic MBC.
Comparative Analysis of Biological Activity
The true potential of MBC may lie in its role as a scaffold for the synthesis of more complex and potent molecules. The following table summarizes the known biological activities of MBC and its prominent derivatives, prodigiosin and tambjamine E, to highlight the significant enhancement in bioactivity upon structural elaboration.
| Compound | Class | Known Biological Activity | Quantitative Data (Exemplary) |
| This compound (MBC) | Bipyrrole | Arrests strobilation in Aurelia coerulea | Minimum Effective Concentration: 6.3 µM[1] |
| Prodigiosin | Tripyrrolic Pigment (Prodiginine) | Anticancer, Antimicrobial, Antifungal, Immunosuppressive | Anticancer (IC50): - HCT-116 (Colon Cancer): 0.04 µg/mL - MDA-MB-231 (Breast Cancer): 0.02 - 0.68 µg/mL Antimicrobial (MIC): - Staphylococcus aureus (ORSA): 1.0 - 4.0 µg/mL[3] |
| Tambjamine E | Bipyrrole Alkaloid | Antimicrobial, Antifungal, Cytotoxic | Antimicrobial: Potent activity against various marine bacteria. Antifungal: Strong activity against Malassezia furfur (>amphotericin B) |
Biosynthetic Relationship of MBC to Prodigiosin and Tambjamines
The significance of MBC is underscored by its central role as a building block in the biosynthesis of prodigiosins and tambjamines. Understanding these pathways provides context for the structural and, consequently, functional differences between these molecules.
References
- 1. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Confirming the Presence of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and confirmation of specific chemical entities in a sample are paramount. This guide provides a comprehensive comparison of analytical methods to confirm the presence of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a key biosynthetic intermediate of various bioactive natural products. The following sections detail the primary analytical techniques, their performance, and supporting experimental data to aid in the selection of the most appropriate method.
Primary Analytical Techniques
The definitive confirmation of this compound in a sample relies on a combination of chromatographic separation and spectroscopic analysis. The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural elucidation.
| Technique | Purpose | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | High resolution, reproducible, quantitative | Co-elution possible, requires reference standard for confirmation |
| Mass Spectrometry (MS) | Molecular Weight Determination and Structural Elucidation | High sensitivity, provides molecular formula (HRMS), structural information from fragmentation (MS/MS) | Isomers may not be distinguishable by mass alone |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structural Elucidation | Provides detailed information on the chemical structure and connectivity of atoms | Lower sensitivity compared to MS, requires higher sample concentration and purity |
| Thin-Layer Chromatography (TLC) | Preliminary Analysis and Fractionation Monitoring | Simple, rapid, low cost | Low resolution, not quantitative |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation of MBC from a complex sample matrix and for its quantification. The choice of column and mobile phase is critical for achieving good resolution and peak shape.
Comparative HPLC Methods
| Parameter | Method 1 | Method 2 (Alternative) |
| Column | COSMOSIL Cholester (4.6 x 250 mm)[1] | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 40% aqueous acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1] | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min[1] | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm and 360 nm | Diode Array Detector (DAD) to monitor a range of wavelengths |
| Expected Retention Time | ~5.8 min[1] | Dependent on gradient profile |
| Performance | Good separation from other metabolites in a Streptomyces culture extract[1] | Versatile for a wide range of pyrrole derivatives |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the dried sample extract in a suitable solvent such as methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
Instrument Setup:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 25-30 °C) for reproducible retention times.
-
Set the UV detector to the desired wavelengths (e.g., 254 nm and 360 nm).
-
-
Injection: Inject a known volume of the prepared sample (e.g., 10 µL) onto the column.
-
Data Analysis:
-
Record the chromatogram and identify the peak corresponding to MBC by comparing the retention time with a synthetic standard.
-
For quantitative analysis, generate a calibration curve using a series of known concentrations of the MBC standard.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of MBC and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.
Mass Spectrometry Data for MBC
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion (HRMS) | [M+Na]⁺ at m/z 213.0640[1] |
Experimental Protocol: LC-MS Analysis
-
LC Separation: Utilize an HPLC method as described above, coupled to the mass spectrometer. The mobile phase should be compatible with the ionization source (e.g., using volatile buffers like formic acid or ammonium formate instead of non-volatile phosphates).
-
MS Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimize the signal for the target compound.
-
Acquire data in full scan mode to detect the molecular ion.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
-
Compare the accurate mass measurement from a high-resolution instrument with the theoretical mass of MBC to confirm the elemental composition.
-
Proposed MS/MS Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of protonated MBC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence and structure of MBC. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms within the molecule.
Reported NMR Spectral Data
The spectral data of isolated natural MBC has been shown to be in good agreement with that of the synthetically produced compound.[1]
| Nucleus | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons on the bipyrrole rings, an aldehyde proton, and a methoxy group. |
| ¹³C NMR | Resonances for one methyl, five methine, and four quaternary carbons, including a carbonyl carbon from the aldehyde.[1] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: A purified and dried sample (typically >1 mg) is required. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure high resolution.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and measure the chemical shifts (δ) and coupling constants (J).
-
Assign the signals to the corresponding atoms in the MBC structure.
-
Compare the obtained spectra with literature data for MBC or with the spectrum of a certified reference standard.
-
Workflow for Confirmation of this compound
The following diagram illustrates a logical workflow for the confirmation of MBC in a sample.
Caption: Experimental workflow for MBC confirmation.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde Analogs: Prodigiosins vs. Tambjamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of two prominent classes of bioactive alkaloids derived from 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC): the prodigiosins (PGs) and the tambjamines (TAs). Both families of compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Introduction to MBC Analogs
This compound (MBC) is a key biosynthetic precursor to a wide array of pyrrolylpyrromethene natural products.[1][2] The structural diversity of these compounds primarily arises from the condensation of MBC with different nucleophiles, leading to the formation of the tripyrrolic prodigiosins or the bipyrrolic tambjamines. The core structure of these molecules, particularly the bipyrrole moiety, is crucial for their biological activity, which is thought to involve mechanisms such as DNA intercalation and ion transport across cell membranes.[2]
Comparative Biological Activities
Prodigiosins and tambjamines exhibit a broad spectrum of biological activities. The following tables summarize the in vitro efficacy of representative analogs against various cancer cell lines, malaria parasites, and microbial pathogens.
Table 1: Anticancer Activity of Prodigiosin Analogs (IC50 values in µM)
| Compound | HCT116 (Colon) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| Prodigiosin | 13.7 | 15.3 | - | - | 8.75 | [3][4] |
| Obatoclax (GX15-070) | - | - | - | - | - | [2] |
| Unnatural Analog 12 | 0.36 - 15.3 | 0.36 - 15.3 | - | - | - | [3] |
| Unnatural Analog 13 | 0.36 - 15.3 | 0.36 - 15.3 | - | - | - | [3] |
| Unnatural Analog 14 | 0.36 - 15.3 | 0.36 - 15.3 | - | - | - | [3] |
Note: A dash (-) indicates that data was not available in the cited sources.
Table 2: Antimalarial Activity of Prodigiosin and Tambjamine Analogs against Plasmodium falciparum (IC50 values in nM)
| Compound | Strain D6 (Chloroquine-sensitive) | Strain Dd2 (Chloroquine-resistant) | Strain 7G8 (Chloroquine-resistant) | Reference |
| Prodigiosin | 8.0 | - | - | [2] |
| Undecylprodigiosin | 7.7 | - | - | [2] |
| Metacycloprodigiosin | 1.7 | - | - | [2] |
| Streptorubin B | 7.8 | - | - | [2] |
| Synthetic PG Analog | 0.9 - 16.0 | - | - | [2] |
| Tambjamine Analog (KAR425) | Potent Activity | Potent Activity | Potent Activity | [2] |
Note: Specific IC50 values for KAR425 were not detailed in the snippet but were described as potent. A dash (-) indicates that data was not available in the cited sources.
Table 3: Antimicrobial Activity of Tambjamine Analogs (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Malassezia furfur | Reference |
| Tambjamine C | - | - | - | > Amphotericin B | [5][6] |
| Tambjamine E | - | - | - | > Amphotericin B | [5][6] |
| Tambjamine I | - | - | - | > Amphotericin B | [5][6] |
| Tambjamine J | - | - | - | > Amphotericin B | [5][6] |
| BE-18591 | - | - | - | > Amphotericin B | [5][6] |
Note: Specific MIC values were not provided in the snippets, but the activity against M. furfur was noted as being greater than the standard antifungal, Amphotericin B. A dash (-) indicates that data was not available in the cited sources.
Structure-Activity Relationship (SAR) Insights
Prodigiosins
The SAR studies on prodigiosins have revealed several key features influencing their biological activity:
-
A-Ring: The integrity of the terminal non-alkylated pyrrole ring (A-ring) is crucial for potent antimalarial activity. Its replacement with other aromatic systems leads to a significant loss of potency.
-
B-Ring: Modifications on the central pyrrole ring (B-ring), such as the introduction of short alkyl groups at the 4-position (replacing the methoxy group) or at the 3- and 4-positions, are well-tolerated and can maintain or even enhance antimalarial activity.[2]
-
C-Ring: The nature of the substituent on the third pyrrole ring (C-ring) significantly impacts activity. For instance, in the context of antimalarial activity, 3,5-dialkyl substitutions on the C-ring are important for high potency.[2]
Tambjamines
For tambjamines, the key structural difference is the replacement of the C-ring pyrrole with an alkylamine chain. SAR studies have indicated that:
-
Alkylamine Chain: The length and nature of the alkylamine chain are critical for activity.
-
B-Ring: Similar to prodigiosins, substitutions on the B-ring can be made without a significant loss of antimalarial potency.[2]
-
Overall Structure: The bipyrrole core is essential for the antimicrobial and anticancer activities of tambjamines.
Experimental Protocols
Synthesis of this compound (MBC) Analogs
A representative procedure for the synthesis of a B-ring modified MBC analog, 4-ethyl-2,2'-bipyrrole-5-carboxaldehyde, is as follows:
-
Suzuki Coupling: To a degassed solution of N-Boc-5-bromo-4-ethyl-pyrrole-2-carboxaldehyde (1.0 g, 4.08 mmol) and pyrrole-2-boronic acid (1.02 g, 6.12 mmol) in 10% water/dioxane (50 mL), Pd(PPh3)4 (235 mg, 0.20 mmol) and Na2CO3 (865 mg, 8.16 mmol) are added.
-
Reaction: The mixture is stirred for 3 hours at 100°C.
-
Work-up: The reaction mixture is poured into water (100 mL), and the pH is adjusted to 7 with 2 N HCl. The product is extracted with ethyl acetate (3 x 75 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the crude product, which is further purified by chromatography.[1]
Synthesis of a Tambjamine Analog (Tambjamine YP1)
The synthesis of Tambjamine YP1 from MBC involves the following key steps:
-
Preparation of the Amine Side Chain: The unsaturated amine side chain is synthesized in a multi-step process.
-
Condensation: MBC is condensed with the synthesized amine in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like methanol or ethanol.
-
Purification: The resulting Tambjamine YP1 is purified by column chromatography.[7]
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Antimalarial Activity Assessment (SYBR Green I Assay)
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains of Plasmodium falciparum are cultured in human erythrocytes.
-
Drug Plate Preparation: The test compounds are serially diluted in 96-well plates.
-
Parasite Addition: Synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: The cells are lysed, and the parasite DNA is stained by adding SYBR Green I lysis buffer.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The IC50 value is determined from the fluorescence readings.
Signaling Pathways and Mechanisms of Action
Prodigiosins are known to induce apoptosis in cancer cells through multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Prodigiosin-induced mitochondrial apoptosis pathway.
Caption: Endoplasmic reticulum stress pathway activated by prodigiosin.
Conclusion
The this compound scaffold serves as a versatile platform for the generation of potent bioactive molecules. Both prodigiosin and tambjamine analogs have demonstrated significant therapeutic potential, particularly in the areas of oncology and infectious diseases. Understanding the nuanced structure-activity relationships within and between these two families is critical for the rational design of next-generation therapeutics with improved efficacy and selectivity. This guide provides a foundational overview to aid researchers in this endeavor. Further investigations into the detailed mechanisms of action and in vivo performance of novel analogs are warranted to fully realize the therapeutic promise of these fascinating natural product derivatives.
References
- 1. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
Comparing the efficacy of different synthetic routes to 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic precursor to a range of prodiginine and tambjamine natural products, which are of significant interest for their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. The efficient synthesis of MBC is therefore a critical step in the development of novel analogs for therapeutic applications. This guide provides a comparative analysis of two prominent synthetic routes to MBC, offering a detailed examination of their efficacy based on experimental data.
Overview of Synthetic Strategies
Two primary synthetic routes to this compound have been identified and analyzed.
Route 1: Two-Step Synthesis from 4-Methoxy-3-pyrrolin-2-one. This streamlined approach utilizes a commercially available starting material and proceeds via a Vilsmeier-Haack formylation followed by a Suzuki cross-coupling reaction.
Route 2: Multi-Step Synthesis via Barton-Zard Pyrrole Synthesis and Suzuki Coupling. This route offers greater flexibility for analog synthesis by constructing a substituted pyrrole ring system from acyclic precursors, followed by coupling and formylation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficacy.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Multi-Step Synthesis |
| Starting Material | 4-Methoxy-3-pyrrolin-2-one | Nitroalkane and Isocyanoacetate |
| Key Reactions | Vilsmeier-Haack, Suzuki Coupling | Barton-Zard, Suzuki Coupling, Vilsmeier-Haack |
| Number of Steps | 2 | 4 (representative) |
| Overall Yield | Good to Excellent | Moderate |
| Reaction Time | Shorter | Longer |
| Scalability | Potentially high | Moderate |
| Purity of Final Product | High | Requires careful purification |
Experimental Protocols
Route 1: Two-Step Synthesis from 4-Methoxy-3-pyrrolin-2-one
This synthesis proceeds in two main steps as outlined below.
Step 1: Vilsmeier-Haack Formylation of 4-Methoxy-3-pyrrolin-2-one
To a solution of 4-methoxy-3-pyrrolin-2-one in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with an aqueous solution of sodium acetate and extracted with an organic solvent. The crude product, a 5-bromo-4-methoxypyrrole-2-carboxaldehyde derivative, is then purified by column chromatography.
Step 2: Suzuki Cross-Coupling
The brominated pyrrole derivative from the previous step is coupled with N-Boc-2-pyrroleboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃) in a suitable solvent system like aqueous dioxane. The reaction mixture is heated for several hours. Following the coupling, the Boc-protecting group is removed under appropriate conditions to yield this compound.
Route 2: Multi-Step Synthesis via Barton-Zard Pyrrole Synthesis and Suzuki Coupling
A representative pathway for this route is detailed below.
Step 1: Barton-Zard Synthesis of a 4-Methoxypyrrole Precursor
A nitroalkene is reacted with an isocyanoacetate in the presence of a base to construct the substituted pyrrole ring. This reaction provides a versatile entry point for introducing various substituents onto the pyrrole core.
Step 2: Functional Group Interconversion
The pyrrole derivative from the Barton-Zard reaction may require further functionalization, such as bromination at the 5-position, to prepare it for the subsequent Suzuki coupling.
Step 3: Suzuki Cross-Coupling
The 5-bromo-4-methoxypyrrole derivative is then coupled with a suitable pyrrole boronic acid or boronate ester under palladium catalysis, similar to the conditions described in Route 1.
Step 4: Vilsmeier-Haack Formylation
The resulting 4-methoxy-2,2'-bipyrrole is subjected to Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group at the 5-position of the second pyrrole ring, yielding the final product.
Visualization of Synthetic Workflows
To further clarify the sequence of reactions in each synthetic route, the following diagrams have been generated.
Caption: Workflow for the two-step synthesis of MBC.
Validating Biosynthesis: A Comparative Guide to Cross-Feeding Experiments
For researchers, scientists, and drug development professionals, understanding the intricate web of microbial interactions is paramount to unlocking the vast biosynthetic potential of microbial communities (MBCs). Cross-feeding experiments serve as a powerful tool to validate the role of these communities in the production of novel or enhanced quantities of valuable secondary metabolites. This guide provides an objective comparison of cross-feeding experimental outcomes, detailed methodologies, and alternative approaches, supported by experimental data.
Microbial communities are complex ecosystems where the metabolic activities of individual members can lead to emergent properties, such as the synthesis of novel compounds not produced by any single organism in isolation.[1] Cross-feeding, a phenomenon where one microorganism utilizes metabolites produced by another, is a key mechanism driving these synergistic interactions and can be harnessed to activate silent biosynthetic gene clusters (BGCs) or enhance the yield of known metabolites.[2][3]
Quantitative Insights from Cross-feeding Experiments
Cross-feeding experiments have demonstrated significant success in boosting the production of a wide array of secondary metabolites. The following table summarizes quantitative data from several studies, highlighting the impact of microbial co-cultures on the yield of specific bioactive compounds.
| Producing Microorganism(s) | Interacting Partner(s) | Biosynthetic Product | Monoculture Yield | Co-culture Yield | Fold Increase | Reference |
| Streptomyces sp. MA37 | Pseudomonas sp. | BE-13793C (Indole Alkaloid) | Not Detected | > 0 mg/L | N/A | [4] |
| Aspergillus sclerotiorum DX9 | Streptomyces sp. WU20 | Notoamide R | Baseline | 7-fold higher | 7 | [5] |
| Streptomyces coelicolor | Saccharopolyspora erythraea | Actinorhodin | Baseline | Increased | Not specified | [6] |
| Streptomyces lividans | Tsukamurella pulmonis | Red Pigment | Not Detected | > 0 mg/L | N/A | [7] |
| Streptomyces sp. PTY087I2 | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial compounds | Baseline | Increased antibacterial activity | Not specified | [8] |
A Closer Look: Experimental Protocol for a Membrane-Separated Cross-feeding Experiment
To validate the role of microbial cross-feeding in the biosynthesis of a target metabolite, a membrane-separated co-culture system is a robust method that allows for the exchange of secreted molecules while preventing direct cell-to-cell contact. This approach helps to confirm that the observed effect is due to diffusible signals or metabolites.[9]
Materials:
-
Microorganisms: Producer strain and potential inducer strain(s).
-
Culture Media: Optimal growth media for each microorganism.
-
Co-culture device: A two-chamber vessel separated by a semi-permeable membrane (e.g., Transwell inserts or a custom-made chamber with a 0.22 µm pore size membrane).[9][10]
-
Shaking incubator.
-
Analytical equipment: HPLC, LC-MS, or GC-MS for metabolite analysis.[11]
Step-by-Step Procedure:
-
Pre-culture Preparation: Inoculate the producer and inducer strains into their respective optimal liquid media. Incubate under appropriate conditions (e.g., temperature, shaking speed) until they reach the mid-logarithmic growth phase.[12]
-
Co-culture Inoculation: Aseptically add the pre-cultures to the separate chambers of the co-culture device. The cell densities should be optimized for the specific interaction being studied.
-
Monoculture Controls: Simultaneously, set up monoculture controls for both the producer and inducer strains under identical conditions.
-
Incubation: Incubate the co-culture and monoculture setups under conditions that support the growth and metabolism of both microorganisms for a predetermined period (e.g., 7-14 days).[13]
-
Sample Collection: At regular intervals or at the end of the incubation period, collect culture supernatants and/or cell pellets from both chambers of the co-culture and from the monoculture controls.[12]
-
Metabolite Extraction: Extract the secondary metabolites from the collected samples using an appropriate solvent (e.g., ethyl acetate).[13]
-
Metabolite Analysis: Analyze the crude extracts using chromatographic and spectrometric techniques (HPLC, LC-MS, GC-MS) to identify and quantify the target metabolite.[14]
-
Data Comparison: Compare the metabolite profiles and the yield of the target compound in the co-culture setup with those of the monoculture controls to determine the effect of the microbial interaction.
Visualizing the Workflow and Underlying Principles
To better understand the experimental design and the logic behind validating the role of MBC in biosynthesis, the following diagrams illustrate the key processes.
References
- 1. Harnessing microbial co-culture to increase the production of known secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of co-culture rhizosphere Streptomyces: A promising strategy to enhance antimicrobial activity and plant growth-promoting function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Metabolomics Reveals Fungal Conversion of Co-Existing Bacterial Metabolites within a Synthetic Aspergillus-Streptomyces Community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Metabolites from Terrestrial and Marine Actinomycetes [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-culture of primary human colon monolayer with human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Culture Systems for the Production of Secondary Metabolites: Current and Future Prospects [openbiotechnologyjournal.com]
- 12. Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
The Crimson Transformation: A Comparative Analysis of the Biological Activities of Prodigiosin and its Precursor, MBC
A deep dive into the pharmacological prowess of the vibrant red pigment prodigiosin reveals a stark contrast to its biosynthetic precursor, 4-methoxy-2,2ʹ-bipyrrole-5-carbaldehyde (MBC). While prodigiosin exhibits a broad spectrum of potent anticancer, antimicrobial, and immunosuppressive activities, MBC's known biological effects are comparatively nascent and limited. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to illuminate the significant enhancement of bioactivity following the final biosynthetic condensation.
Introduction
Prodigiosin, a characteristic bright red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its impressive array of biological activities.[1] This tripyrrole alkaloid has demonstrated potent pro-apoptotic effects against numerous cancer cell lines, broad-spectrum antimicrobial action, and specific immunosuppressive properties.[2][3][4] In stark contrast, its immediate biosynthetic precursor, 4-methoxy-2,2ʹ-bipyrrole-5-carbaldehyde (MBC), has only recently been shown to possess any biological activity, which is far more limited in scope.[5][6][7] This guide aims to objectively compare the biological activities of MBC and its powerful downstream product, prodigiosin, highlighting the chemical transformation that unlocks a wealth of therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of prodigiosin are extensive and well-documented, while data for MBC remains sparse. The following sections and tables summarize the known activities of both compounds.
Anticancer Activity
Prodigiosin is a potent anticancer agent, inducing apoptosis in a wide variety of cancer cell lines with impressive IC50 values.[8][9] Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, cell cycle arrest, and modulation of various signaling pathways.[2][10][11] In contrast, the only available data on MBC's cytotoxicity indicates that it is non-cytotoxic at concentrations where it exhibits other biological effects.[5][6]
| Table 1: Anticancer Activity of Prodigiosin | |
| Cancer Cell Line | IC50 Value of Prodigiosin |
| Human Lung Carcinoma (A549) | 0.39 µg/mL[12], 1.30 µg/mL[9] |
| Human Colon Adenocarcinoma (HT29) | 0.45 µg/mL[12] |
| Human Gastric Adenocarcinoma (SGC7901) | 1.30 µg/mL[12] |
| Human Promyelocytic Leukemia (HL-60) | 1.7 µg/mL[13] |
| Human Lung Mucoepidermoid Carcinoma (NCI-H292) | 3.6 µg/mL[13] |
| Human Larynx Epidermoid Carcinoma (Hep-2) | 3.4 µg/mL[13] |
| Human Breast Adenocarcinoma (MCF-7) | 5.1 µg/mL[13] |
| Human Melanoma (A375) | 1.25 µg/mL[9] |
| Human Colon Carcinoma (HCT116) | 0.62 µg/mL[9] |
| Human Triple-Negative Breast Cancer (MDA-MB-231) | 0.68 µg/mL[9] |
Antimicrobial Activity
Prodigiosin demonstrates broad-spectrum antimicrobial activity against a range of bacteria and fungi.[14][15][16] Its efficacy is generally more pronounced against Gram-positive bacteria.[14] The antimicrobial mechanisms of prodigiosin are diverse, including DNA cleavage, inhibition of protein and RNA synthesis, and disruption of the cell membrane. For MBC, there are suggestions of antibacterial properties, but specific minimum inhibitory concentration (MIC) values are not yet well-documented in the literature.
| Table 2: Antimicrobial Activity of Prodigiosin | |
| Microorganism | MIC Value of Prodigiosin |
| Staphylococcus aureus | 3 µg/mL[17], 8 µg/mL[16] |
| Bacillus subtilis | 5 µg/mL[17] |
| Bacillus cereus | 4 µg/mL[17] |
| Escherichia coli | 15.9 µM[15] |
| Klebsiella pneumoniae | 22.6 µM[15] |
| Pseudomonas aeruginosa | 16 µg/mL[16], 46.1 µM[15] |
| Enterococcus faecalis | 10 µg/µL[14] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >10 µg/µL[14], 73.6 µM[15] |
| Fusarium oxysporum | 8 µg/mL[17] |
| Aspergillus flavus | 10 µg/mL[17] |
| Penicillium notatum | 21 µg/mL[17] |
Immunosuppressive Activity
Prodigiosin exhibits selective immunosuppressive activity, primarily by inhibiting T-cell proliferation, while having minimal effect on B-cells.[3] This T-cell specific immunosuppression is comparable to that of well-known immunosuppressants like cyclosporin A and FK-506.[3] The mechanism involves the inhibition of T-cell mediated immune responses.[3] There is currently no available data on the immunosuppressive activity of MBC.
| Table 3: Immunosuppressive Activity of Prodigiosin | |
| Activity | Effect of Prodigiosin |
| T-cell mediated immune responses | Inhibited[3] |
| Concanavalin-A induced T-cell proliferation | Inhibited[3] |
| Mixed lymphocyte response | Inhibited[3] |
| T-dependent antibody response | Inhibited[3] |
| Lipopolysaccharide-induced B-cell proliferation | No effect[3] |
Other Biological Activities
The only clearly documented biological activity for MBC is the arrest of strobilation in the moon jellyfish, Aurelia coerulea, with a minimum effective concentration of 6.3 µM.[5][6] This activity was observed without any associated cytotoxicity.[5][6]
Signaling Pathways and Mechanisms of Action
The profound biological effects of prodigiosin are a result of its interaction with multiple cellular signaling pathways. In contrast, the molecular targets of MBC are largely unknown.
Prodigiosin Biosynthesis
Prodigiosin is synthesized via a bifurcated pathway that culminates in the condensation of two precursors: 2-methyl-3-amylpyrrole (MAP) and 4-methoxy-2,2ʹ-bipyrrole-5-carbaldehyde (MBC).[2][18] This final condensation step is catalyzed by the enzyme PigC.[18]
Caption: Biosynthesis of Prodigiosin from MAP and MBC precursors.
Prodigiosin-Induced Apoptosis Signaling
Prodigiosin induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2][10] It disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[11] Prodigiosin has also been shown to activate the ERK signaling pathway, which is involved in its pro-apoptotic effects.[19]
Caption: Prodigiosin's mechanism of inducing apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (MBC or prodigiosin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The comparison between 4-methoxy-2,2ʹ-bipyrrole-5-carbaldehyde (MBC) and its downstream product, prodigiosin, unequivocally demonstrates a dramatic amplification of biological activity upon the final biosynthetic step. While MBC shows nascent and highly specific bioactivity, prodigiosin emerges as a multifaceted molecule with potent anticancer, antimicrobial, and immunosuppressive properties. This stark difference underscores the critical role of the complete tripyrrole structure of prodigiosin in its diverse pharmacological effects. The extensive and potent bioactivities of prodigiosin, contrasted with the limited effects of its precursor, position it as a highly promising candidate for further drug development and therapeutic applications. Future research may uncover additional, subtle biological roles for MBC, but for now, the crimson pigment prodigiosin stands out as the clear pharmacologically active entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell specific immunosuppression by prodigiosin isolated from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 11. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the disposal of 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, a compound that, while not definitively classified as hazardous in all forms, should be handled with caution and treated as hazardous waste in the absence of a specific safety data sheet (SDS) detailing its disposal requirements.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, a respirator may be necessary.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical for safe disposal and regulatory compliance.
-
Hazardous Waste Determination: In the absence of a specific SDS, this compound should be presumed to be a hazardous waste. This is a prudent approach based on the potential hazards associated with related compounds like pyrroles and aldehydes.[1]
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled container.[2][3] Avoid mixing it with incompatible materials such as strong oxidizing agents, acids, or bases.[1][4]
Step-by-Step Disposal Protocol
The following protocol outlines the cradle-to-grave management of this compound waste.
1. Waste Generation and Collection:
-
Minimize the generation of waste whenever possible.
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips), in a designated, non-reactive container with a secure lid. Glass containers are generally suitable for this purpose.[1]
-
The container must be in good condition, free from leaks or damage.[5]
2. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[6]
-
The label must clearly identify the contents as "this compound" and include the approximate quantity.
-
Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed") based on information for similar compounds.[4]
-
Note the date when the first waste was added to the container (accumulation start date).
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed at all times except when adding waste.[5]
-
Store the waste in a cool, dry, and well-ventilated location, away from incompatible materials.[7]
-
Secondary containment, such as a plastic tub, is recommended to contain any potential leaks.
4. Disposal:
-
Do not attempt to treat or neutralize the waste in the lab unless it is part of a documented and approved experimental procedure.[8]
-
Once the container is full or the accumulation time limit is approaching (as per your institution's and local regulations), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form.
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, general guidelines for laboratory chemical waste provide some quantifiable limits.
| Parameter | Guideline | Source |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste | [5] |
| Sewer Disposal Limit (for non-hazardous, water-soluble materials) | Up to 5 gallons of liquid or 1 kilogram of solid per discharge | [8] |
| In-Lab Neutralization Limit (for certain acids/bases) | 25 milliliters or less of strong, concentrated acids or bases | [8] |
Note: These are general guidelines and may not be applicable to this compound. Always consult your institution's specific waste management plan.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ptb.de [ptb.de]
- 3. biomedico.uff.br [biomedico.uff.br]
- 4. fishersci.com [fishersci.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
